Fmoc-alpha-methyl-L-Asp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJSTWSXWCYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp-OH), a valuable building block in peptide synthesis. The introduction of a methyl group at the alpha-carbon can enhance the conformational rigidity of peptides and increase their resistance to enzymatic degradation, making this derivative particularly interesting for the development of novel peptide-based therapeutics.
Overview of the Synthetic Strategy
A plausible and efficient approach for the synthesis of the α-methyl-L-aspartic acid precursor involves the Strecker synthesis or the amination of a suitable α-keto acid. Following the synthesis of the precursor, the amino group is protected using Fmoc chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Purification of the final product is critical to ensure its suitability for solid-phase peptide synthesis (SPPS). This is typically achieved through a combination of techniques, including column chromatography and crystallization.
Experimental Protocols
Synthesis of α-methyl-L-aspartic acid (Precursor)
A common method for the synthesis of α-methyl amino acids is the Strecker synthesis. This involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For α-methyl-L-aspartic acid, the starting material would be oxaloacetic acid.
Materials:
-
Oxaloacetic acid
-
Ammonia (aqueous solution)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
Procedure:
-
Aminonitrile Formation: Dissolve oxaloacetic acid in an aqueous solution of ammonia. Cool the solution in an ice bath and slowly add a solution of potassium cyanide. Stir the reaction mixture at room temperature for several hours.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
Isolation and Purification: After hydrolysis, concentrate the reaction mixture under reduced pressure. The crude α-methyl-L-aspartic acid can be precipitated by adjusting the pH to its isoelectric point. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Synthesis of Fmoc-α-methyl-L-aspartic acid
This procedure describes the N-terminal protection of the synthesized α-methyl-L-aspartic acid with Fmoc-Cl.[1]
Materials:
-
α-methyl-L-aspartic acid
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine
Procedure:
-
Dissolution: Dissolve α-methyl-L-aspartic acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel.
-
Addition of Fmoc-Cl: To the stirred solution, add a solution of Fmoc-Cl in dioxane or acetone dropwise at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude Fmoc-α-methyl-L-aspartic acid.
Purification of Fmoc-α-methyl-L-aspartic acid
Purification of the crude product is essential to remove impurities that could interfere with subsequent peptide synthesis reactions. A combination of column chromatography and crystallization is recommended.
Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) containing a small percentage (0.1-0.5%) of acetic acid is a common choice for purifying Fmoc-amino acids. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto the pre-equilibrated silica gel column.
-
Elute the column with the determined solvent gradient.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent.
-
Crystallization
Crystallization is an effective final purification step to obtain a high-purity product.
-
Solvent Systems: Common solvent systems for the crystallization of Fmoc-amino acids include ethyl acetate/hexane, dichloromethane/hexane, or acetone/water. The choice of solvent will depend on the polarity of the specific compound.
-
Procedure:
-
Dissolve the purified product from chromatography in a minimal amount of a hot, polar solvent (e.g., ethyl acetate).
-
Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote crystal formation.
-
Collect the crystals by filtration, wash with a cold, non-polar solvent, and dry under vacuum. A general procedure for the purification of Fmoc-amino acids involves dissolving the compound in a solvent like toluene, heating, and then cooling to induce crystallization.[2]
-
Data Presentation
The following tables summarize the key quantitative data for Fmoc-α-methyl-L-aspartic acid and its protected derivatives. Note that some of this data is for the commercially available side-chain protected version and should be considered as a close reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | [3] |
| Molecular Formula | C₂₀H₁₉NO₆ | [3] |
| Molecular Weight | 369.37 g/mol | [3] |
| CAS Number | 1217830-18-6 | [3] |
Table 2: Analytical Data for the Related Compound Fmoc-α-Me-L-Asp(OtBu)-OH
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₆ | [4] |
| Molecular Weight | 425.47 g/mol | [4] |
| CAS Number | 1072845-47-6 | [4] |
| Appearance | White to off-white powder | N/A |
| Purity (HPLC) | ≥97% | [5] |
| Melting Point | 135-140 °C | [5] |
| Optical Rotation | [α]²²/D -39.0°, c = 0.5% in DMF | [5] |
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Overall synthesis workflow for Fmoc-α-Me-L-Asp-OH.
Caption: Detailed purification workflow for Fmoc-α-Me-L-Asp-OH.
Conclusion
This technical guide outlines a comprehensive strategy for the synthesis and purification of Fmoc-α-methyl-L-aspartic acid. While a specific, validated protocol for this exact molecule is not widely published, the methodologies presented are based on well-established and reliable procedures in peptide chemistry. Researchers and drug development professionals can use this guide as a foundation for the in-house production of this valuable, non-canonical amino acid derivative, enabling the exploration of novel peptide structures with enhanced properties. It is recommended that each step be carefully optimized and monitored using appropriate analytical techniques to ensure the desired purity and yield of the final product.
References
The Cornerstone of Novel Peptides: A Technical Guide to Fmoc-alpha-methyl-L-Aspartic Acid
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Fmoc-alpha-methyl-L-aspartic acid (Fmoc-aMeAsp-OH). This key building block is instrumental in the design and synthesis of innovative peptides with enhanced conformational stability and biological activity.
Fmoc-alpha-methyl-L-aspartic acid is a derivative of the proteinogenic amino acid L-aspartic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a methyl group at the alpha-carbon. This alpha-methylation confers unique structural constraints on the peptide backbone, influencing its secondary structure and resistance to enzymatic degradation. These properties make it a valuable tool in the development of therapeutic peptides and peptidomimetics.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-alpha-methyl-L-aspartic acid is crucial for its effective use in peptide synthesis and other applications. The following tables summarize the key quantitative data for both the free acid form and its commonly used alpha-methyl ester derivative.
Table 1: Physicochemical Properties of Fmoc-alpha-methyl-L-aspartic acid (Fmoc-aMeAsp-OH)
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₆ | [1] |
| Molecular Weight | 369.4 g/mol | [1] |
| CAS Number | 1217830-18-6 | [1] |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Exact Mass | 369.12123733 Da | [1] |
Table 2: Physicochemical Properties of Fmoc-L-aspartic acid α-methyl ester (Fmoc-L-Asp-OMe)
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₆ | [2] |
| Molecular Weight | 369.4 g/mol | [2] |
| CAS Number | 145038-52-4 | [2] |
| Melting Point | 150 - 165 °C | [2] |
| Optical Rotation | [α]²⁰/D = -29 ± 2° (c=1 in DMF) | |
| Appearance | White powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of Fmoc-alpha-methyl-L-aspartic acid, as well as its application in solid-phase peptide synthesis.
Synthesis of Fmoc-alpha-methyl-L-aspartic acid
A plausible synthetic route for Fmoc-alpha-methyl-L-aspartic acid involves the N-methylation of Fmoc-L-aspartic acid. The following is a generalized protocol based on established methods for the N-methylation of Fmoc-amino acids on a solid support.[3]
Materials:
-
Fmoc-L-aspartic acid
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Dimethyl sulfate or Methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Trifluoroacetic acid (TFA)
-
MilliQ water
Procedure:
-
Resin Loading: Swell 2-CTC resin in anhydrous DCM. Dissolve Fmoc-L-aspartic acid (3 equivalents) in a minimal amount of anhydrous DCM and add it to the resin. Immediately add DIEA (9 equivalents) and stir the mixture for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.
-
Sulfonamide Formation: Wash the resin with DMF. Add a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP to the resin and shake for 30 minutes.
-
N-Methylation: Wash the resin with NMP. Treat the resin with a solution of DBU and either dimethyl sulfate or methyl iodide in NMP. Repeat this step twice.
-
Sulfonamide Cleavage: Wash the resin with NMP. Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group.
-
Fmoc Protection: Wash the resin with DCM. Add a solution of Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM and shake for 3 hours to re-introduce the Fmoc group.
-
Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-alpha-methyl-L-aspartic acid from the resin using a solution of 1% TFA in DCM. Collect the cleavage solution in MilliQ water to precipitate the product.
-
Work-up: Extract the product from the aqueous solution, dry the organic phase, and evaporate the solvent to obtain the crude product.
Purification and Analysis
Purification by Recrystallization: A common method for purifying Fmoc-amino acids is recrystallization. A patent for a similar process suggests dissolving the crude N-Fmoc-amino acid in an ethanol/water system with heating, followed by cooling to induce crystallization. The purified crystals are then collected by filtration and dried.
Analysis by Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of Fmoc-alpha-methyl-L-aspartic acid is critical for its use in peptide synthesis. Chiral HPLC is the preferred method for this analysis.
-
Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose or Amylose, is typically used.
-
Mobile Phase: A common mobile phase is a mixture of an organic modifier like acetonitrile and an aqueous buffer containing an acidic additive such as trifluoroacetic acid (TFA).
-
Detection: UV detection at 220 nm is suitable for monitoring the Fmoc-containing compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-alpha-methyl-L-aspartic acid is a valuable building block in Fmoc-based SPPS. The alpha-methyl group can introduce conformational constraints and increase resistance to enzymatic degradation in the resulting peptide.
Biological Significance and Signaling Pathways
While Fmoc-alpha-methyl-L-aspartic acid itself is primarily a synthetic building block, the alpha-methyl-L-aspartic acid residue, once incorporated into a peptide and deprotected, can have significant biological implications. Aspartic acid and its N-methylated derivatives are known to interact with excitatory amino acid receptors in the central nervous system.
Aspartate as a Neurotransmitter
L-aspartate acts as an excitatory neurotransmitter by stimulating N-methyl-D-aspartate (NMDA) receptors, although with less potency than glutamate. The alpha-methyl group in Fmoc-alpha-methyl-L-aspartic acid can influence the binding affinity and selectivity of the resulting peptide for different receptor subtypes.
References
- 1. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-alpha-methyl-L-Asp stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Fmoc-α-methyl-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp-OH) is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The introduction of an α-methyl group can impart conformational constraints and enhance resistance to enzymatic degradation, making it a valuable building block in drug design and development. However, the stability and proper storage of this reagent are critical to ensure the integrity and purity of the synthesized peptides. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for Fmoc-α-Me-L-Asp-OH.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of Fmoc-α-Me-L-Asp-OH is essential for its proper handling and application.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | [1] |
| Molecular Formula | C₂₀H₁₉NO₆ | [1] |
| Molecular Weight | 369.37 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| CAS Number | 1217830-18-6 | [1] |
Stability Profile and Degradation Pathways
Aspartimide Formation: The Primary Degradation Pathway
The most significant degradation pathway for Fmoc-Asp derivatives, particularly during solid-phase peptide synthesis (SPPS), is the base-catalyzed formation of an aspartimide intermediate.[3][4] This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen, which then attacks the side-chain ester, leading to a five-membered succinimide ring.
The formation of aspartimide is problematic for several reasons:
-
Chain Termination: The aspartimide ring is resistant to acylation, leading to truncated peptide sequences.
-
Formation of Impurities: The aspartimide can undergo nucleophilic attack by the deprotection base (e.g., piperidine) or water, leading to the formation of α- and β-aspartyl peptides, as well as piperidide adducts.[4]
-
Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, resulting in a loss of stereochemical integrity.
The presence of the α-methyl group in Fmoc-α-Me-L-Asp-OH is expected to sterically hinder the formation of the aspartimide. However, this does not entirely preclude its possibility, especially under prolonged exposure to basic conditions.
Hydrolytic Stability
In aqueous solutions, Fmoc-α-Me-L-Asp-OH can be susceptible to hydrolysis, particularly at non-neutral pH. Acidic conditions can lead to the cleavage of the Fmoc group, while basic conditions can promote both Fmoc cleavage and aspartimide formation.
Photostability
While not extensively documented for this specific compound, Fmoc-protected amino acids are generally considered to be relatively stable to ambient light. However, prolonged exposure to high-intensity UV light should be avoided as it may lead to degradation of the fluorenyl moiety.
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and shelf-life of Fmoc-α-Me-L-Asp-OH. Based on manufacturer recommendations for related compounds and general best practices for Fmoc-amino acids, the following storage conditions are advised.
| Condition | Recommendation | Rationale |
| Temperature | -20°C to 8°C | Minimizes degradation kinetics.[5][6] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation and hydrolysis from atmospheric moisture. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the carboxylic acid and potential degradation of the Fmoc group. Storing over KOH pellets has been reported for similar compounds.[6] |
| Light | Protect from light | Although generally stable, protection from light minimizes the risk of photochemical degradation. |
Experimental Protocols for Stability Assessment
To ensure the quality of Fmoc-α-Me-L-Asp-OH, particularly for use in regulated environments, stability-indicating analytical methods must be employed. Forced degradation studies are a key component of developing and validating such methods.[7][8][9]
Forced Degradation Studies
Forced degradation studies intentionally stress the compound to produce potential degradation products, which helps in understanding degradation pathways and ensuring the analytical method can separate these impurities from the parent compound.[7][9]
HPLC Method for Purity and Stability Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-α-Me-L-Asp-OH and monitoring its degradation.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5-95% B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm and 301 nm (characteristic for the Fmoc group).
-
Temperature: 25°C.
LC-MS/MS for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products. The HPLC method described above can often be adapted for LC-MS by using a volatile mobile phase modifier such as formic acid instead of TFA. The mass spectrometer can then provide mass-to-charge ratio information for the parent compound and any impurities, which aids in their identification.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of Fmoc-α-Me-L-Asp-OH and to identify degradation products, particularly in cases where mass spectrometry data is ambiguous. ¹H and ¹³C NMR are standard techniques for this purpose.
Conclusion
The stability of Fmoc-α-methyl-L-Aspartic acid is a critical consideration for its successful application in peptide synthesis. While the α-methyl group may offer some protection against aspartimide formation, this remains the primary degradation pathway of concern, especially under the basic conditions of Fmoc deprotection. Adherence to recommended storage conditions, including low temperature, inert atmosphere, and protection from moisture and light, is essential to preserve the quality of this reagent. The implementation of robust analytical methods, such as HPLC and LC-MS, within a framework of forced degradation studies, will ensure the purity and integrity of Fmoc-α-Me-L-Asp-OH, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.
References
- 1. Fmoc-alpha-methyl-L-aspartic acid | C20H19NO6 | CID 46737323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 1217830-18-6 properties and handling
It appears there may be a discrepancy in the provided CAS number. The CAS number 1217830-18-6 corresponds to (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-butanedioic acid , also known as FMOC-ALPHA-METHYL-L-ASP . However, the initial search results also provided extensive information on GSK2830371 , a well-researched Wip1 phosphatase inhibitor, which has the CAS number 1404456-53-6 .
The level of detail available for GSK2830371 is suitable for the in-depth technical guide you requested, including experimental protocols, signaling pathways, and handling information. In contrast, the publicly available information for CAS number 1217830-18-6 is limited to basic chemical properties.
To provide you with the most relevant and comprehensive technical guide, please clarify which compound is the subject of your request:
-
CAS number 1217830-18-6 (this compound)
-
GSK2830371 (CAS number 1404456-53-6)
Once you have confirmed the correct compound, I can proceed with generating the detailed technical guide as requested.
In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-α-methyl-L-Aspartic acid, a key building block in modern peptide synthesis. It covers the fundamental molecular and physicochemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and a discussion of its applications in research and drug development.
Core Compound Details
Fmoc-α-methyl-L-Aspartic acid is a synthetic amino acid derivative that plays a crucial role in the design of peptides with enhanced properties. The presence of the α-methyl group introduces conformational rigidity and increased resistance to enzymatic degradation, making it a valuable tool for developing more stable and potent peptide-based therapeutics.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₆ | PubChem[1] |
| Molecular Weight | 369.4 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | PubChem[1] |
| CAS Number | 1217830-18-6 | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 6 |
Experimental Protocols
Synthesis of Fmoc-α-methyl-L-Aspartic Acid
Part 1: Synthesis of α-methyl-L-Aspartic Acid (A Representative Approach)
-
Protection of L-aspartic acid: The starting material, L-aspartic acid, must be appropriately protected to ensure regioselective methylation. This typically involves the protection of the amino group (e.g., with a Boc group) and both carboxylic acid functionalities (e.g., as benzyl esters).
-
Enolate Formation: The protected L-aspartic acid derivative is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperatures (typically -78 °C) to generate the corresponding enolate.
-
α-Methylation: The enolate is subsequently reacted with a methylating agent, such as methyl iodide, to introduce the methyl group at the α-carbon.
-
Deprotection: The protecting groups are then removed using appropriate chemical conditions. For instance, benzyl esters can be cleaved by hydrogenolysis, and the Boc group can be removed under acidic conditions.
-
Purification: The resulting α-methyl-L-aspartic acid is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization to yield the pure product.
Part 2: Fmoc Protection of α-methyl-L-Aspartic Acid
-
Dissolution: The synthesized α-methyl-L-aspartic acid is dissolved in a mixture of 1,4-dioxane and water.
-
Basification: An inorganic base, such as sodium carbonate or sodium bicarbonate, is added to the solution to deprotonate the amino group, rendering it nucleophilic.
-
Fmocylation: A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in 1,4-dioxane is added dropwise to the stirred amino acid solution at ambient temperature.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours and can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Acidification and Extraction: Upon completion, the reaction mixture is acidified with a dilute mineral acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the final Fmoc-α-methyl-L-Aspartic acid.
Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-α-methyl-L-Aspartic acid is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its incorporation.
-
Resin Preparation: An appropriate solid support, such as Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid, is swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain attached to the resin is removed by treatment with a 20% solution of piperidine in DMF. This is typically performed twice for 10 minutes each, followed by extensive washing with DMF.
-
Activation and Coupling: Fmoc-α-methyl-L-Aspartic acid (3-5 equivalents relative to the resin substitution) is pre-activated in DMF using a suitable coupling reagent. Due to the steric hindrance of the α-methyl group, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1 to 4 hours. The completion of the reaction should be monitored using a qualitative method like the Kaiser test.
-
Washing: Following the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To prevent the formation of deletion peptide sequences, any unreacted amino groups can be capped by treating the resin with acetic anhydride and a base.
-
Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane.
-
Purification and Analysis: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether and then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[2]
Visualized Experimental Workflow
Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.
Quantitative Data Summary
| Parameter | Typical Value / Condition | Remarks |
| Purity of Starting Material | ≥ 98% (by HPLC) | Based on data for similar commercial products.[3] |
| Coupling Time | 1 - 4 hours | May be longer than for standard amino acids due to steric hindrance. |
| Recommended Coupling Reagents | HATU, HBTU, PyBOP | High-potency reagents are advised for optimal coupling efficiency. |
| Final Peptide Purity | > 95% | Achievable through standard RP-HPLC purification methods.[2] |
Signaling Pathways
Fmoc-α-methyl-L-Aspartic acid is a synthetic building block and is not known to be directly involved in endogenous signaling pathways. Its utility lies in the modification of synthetic peptides to enhance their pharmacological properties.
References
Spectroscopic Characterization of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nα-(9-Fluorenylmethyloxycarbonyl)-α-methyl-L-aspartic acid (Fmoc-α-methyl-L-Asp). Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification and characterization of this compound.
Chemical Structure and Properties
Fmoc-α-methyl-L-Aspartic acid is a derivative of the amino acid aspartic acid, featuring a methyl group at the α-carbon and an Fmoc protecting group on the α-amino group.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₆ | [1][2] |
| Molecular Weight | 369.37 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-methylbutanedioic acid | [2] |
| CAS Number | 1217830-18-6 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for ¹H and ¹³C NMR of Fmoc-α-methyl-L-Aspartic acid.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Fmoc-H (aromatic) | 7.20 - 7.80 | Multiplet | 8H |
| Fmoc-CH & CH₂ | 4.10 - 4.50 | Multiplet | 3H |
| NH | ~5.5 - 6.5 | Singlet (broad) | 1H |
| β-CH₂ | 2.70 - 3.10 | AB quartet or two doublets of doublets | 2H |
| α-CH₃ | ~1.50 | Singlet | 3H |
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acids (C=O) | 170 - 180 |
| Urethane (C=O) | ~156 |
| Fmoc Aromatic | 120 - 145 |
| Fmoc CH & CH₂ | 45 - 70 |
| α-Carbon | 55 - 65 |
| β-Carbon | 35 - 45 |
| α-Methyl | 20 - 30 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of Fmoc-protected amino acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic IR absorption bands for Fmoc-α-methyl-L-Aspartic acid.
Expected IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Amide) | 3200 - 3400 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=O (Urethane) | 1680 - 1720 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch | 1000 - 1300 | Medium |
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.
Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 370.1285 |
| [M+Na]⁺ | 392.1104 |
| [M-H]⁻ | 368.1140 |
Expected Fragmentation: In addition to the molecular ion, characteristic fragments would be observed. A prominent fragment would correspond to the loss of the Fmoc group (mass = 178.0786 Da) or the cleavage of the fluorenyl group to form a dibenzfulvene fragment (mass = 165.0677 Da).
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an electrospray ionization (ESI) mass spectrum is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Introduce the sample solution into the ion source via direct infusion or through an HPLC system.
-
-
Spectrum Acquisition:
-
Acquire spectra in either positive or negative ion mode.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like Fmoc-α-methyl-L-Aspartic acid.
Caption: General workflow for spectroscopic analysis.
References
The Strategic Advantage of Steric Hindrance: An In-depth Technical Guide to the Role of Alpha-Methylation in Aspartic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-methylation, the introduction of a methyl group at the alpha-carbon of an amino acid, represents a subtle yet powerful tool in medicinal chemistry and drug design. When applied to aspartic acid derivatives, this modification imparts significant changes in conformational flexibility, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and pharmacological implications of alpha-methylated aspartic acid derivatives. We delve into their interactions with key biological targets, including N-methyl-D-aspartate (NMDA) receptors, argininosuccinate synthase (ASS), and aspartate aminotransferase (AAT). This document summarizes quantitative data on their potency and binding affinities, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to equip researchers with the foundational knowledge to leverage alpha-methylation in the development of novel therapeutics.
Introduction: The "Magic Methyl" Effect on a Versatile Amino Acid
Aspartic acid, a fundamental amino acid, plays crucial roles in biosynthesis and neurotransmission.[1][2] Its derivatives are integral to numerous physiological processes. The strategic addition of a methyl group to the alpha-carbon of aspartic acid—a concept often referred to as the "magic methyl" effect in drug discovery—can dramatically alter the physicochemical and pharmacological properties of the parent molecule.[3][4] This modification introduces steric hindrance that restricts bond rotation, thereby influencing the peptide backbone conformation and its interaction with biological targets.[5] Key benefits of alpha-methylation include enhanced resistance to enzymatic degradation, improved cell permeability, and the potential for increased potency and selectivity.[6][7][8]
Synthesis and Stereochemistry of Alpha-Methylated Aspartic Acid Derivatives
The synthesis of alpha-methylated amino acids, including aspartic acid derivatives, requires careful stereochemical control to obtain the desired enantiomer. Several synthetic strategies have been developed, ranging from classical solution-phase methods to more modern solid-phase techniques.
Stereoselective Synthesis
Enantiomerically pure α-methylated amino acids can be synthesized using chiral auxiliaries or asymmetric catalysis. One common approach involves the use of oxazolidinone scaffolds, which allow for diastereoselective alkylation.[9] The high steric hindrance imposed by fused ring systems can also be exploited to achieve high diastereoselectivity in α-methylation reactions.[10]
Solid-Phase Peptide Synthesis (SPPS)
Incorporating α-methylated amino acids into peptides is readily achieved using solid-phase peptide synthesis (SPPS). Both Fmoc/tBu and Boc/Bzl protecting group strategies can be employed. However, the coupling of sterically hindered N-methylated amino acids can be challenging and may require specialized coupling reagents like HBTU/HATU or PyBOP to achieve high yields.[11][12]
Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing α-Methyl-Aspartic Acid
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating an α-methylated aspartic acid residue using Fmoc chemistry.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal acid.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid (including Fmoc-α-Me-Asp(OtBu)-OH) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
-
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. For the sterically hindered α-methylated residue, a longer coupling time or a double coupling may be necessary.
-
Wash the resin as described in step 2.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Conformational Effects of Alpha-Methylation
The introduction of an α-methyl group significantly restricts the conformational freedom of the amino acid residue. This steric hindrance limits the accessible regions of the Ramachandran plot, often favoring specific secondary structures like helices or β-turns.
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the solution-state conformation of peptides.[13]
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).
-
Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer.[2]
-
-
Resonance Assignment:
-
Assign all proton, carbon, and nitrogen resonances using the through-bond correlation experiments (COSY, TOCSY, HSQC).
-
-
Structural Restraint Generation:
-
Identify through-space proton-proton proximities from NOESY or ROESY spectra. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation:
-
Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations using software such as CYANA, XPLOR-NIH, or AMBER to generate an ensemble of low-energy structures.
-
-
Structure Validation:
-
Assess the quality of the calculated structures based on the agreement with the experimental restraints and stereochemical parameters.
-
Impact on Biological Activity
Alpha-methylated aspartic acid derivatives have been investigated for their effects on several important biological targets.
NMDA Receptor Modulation
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[14] Both L- and D-aspartate can bind to NMDA receptors.[15] The introduction of an alpha-methyl group can modulate the binding affinity and functional activity at these receptors.
Below is a table summarizing the binding affinities of various compounds at the NMDA receptor, highlighting the range of potencies observed for different ligands.
| Compound | Brain Region | K D (nM) | B max (pmol/mg protein) |
| [³H]MK-801 | Cortex | 4.59 | 0.836 |
| Cerebellum | 25.99 | 0.573 | |
| Striatum (high affinity) | 1.43 | 0.272 | |
| Striatum (low affinity) | 12.15 | 1.76 | |
| L-[³H]-glutamate (NMDA-sensitive) | Cortex | 120 | 11.4 |
Data sourced from multiple studies.[16][17]
The following diagram illustrates a simplified signaling pathway initiated by NMDA receptor activation.
References
- 1. Aspartate aminotransferase isotope exchange reactions: implications for glutamate/glutamine shuttle hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Fmoc protecting group chemistry and lability
An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Lability
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, factors influencing its lability, and common side reactions encountered during its use.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[2][3] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[3][4] The latter is more commonly used to avoid the formation of Fmoc-dipeptide side products.[4][5]
The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic.[6][7] This allows for its removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][8]
Lability and Deprotection of the Fmoc Group
The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10]
Mechanism of Deprotection
The deprotection of the Fmoc group proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a carbanion intermediate.[3][8]
-
β-Elimination: This is followed by a rapid β-elimination, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[8][11] The liberated DBF is then scavenged by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly deprotected amino group.[6][8]
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Lability Data
The rate of Fmoc deprotection is influenced by the base, its concentration, and the solvent. The following table summarizes the lability of the Fmoc group under various conditions.
| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [6] |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [6] |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [6] |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [6] |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [6] |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [6] |
| Fmoc-Val-OH | 1% Piperidine | DMF | 5 | 49.6 | [12] |
| Fmoc-Val-OH | 2% Piperidine | DMF | 5 | 87.9 | [12] |
| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 | [12] |
PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide
Orthogonality and Comparison with Boc Chemistry
The success of Fmoc chemistry lies in its orthogonality with acid-labile side-chain protecting groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[1][13] This means that the Fmoc group can be selectively removed with a mild base without affecting the side-chain protecting groups, which are later removed in a single step with a strong acid like trifluoroacetic acid (TFA).[1][2]
| Feature | Fmoc Chemistry | Boc Chemistry | Reference |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | [9][14] |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) | [1][9] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Acid-labile (e.g., Bzl) | [1][14] |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) | [9][14] |
| Orthogonality | Yes | No (requires graded acid lability) | [1][14] |
| Key Advantages | Milder conditions, better for sensitive peptides | Better for hydrophobic/aggregating sequences | [1][14] |
Experimental Protocols
Fmoc Protection of an Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with Fmoc-OSu.
-
Dissolution: Dissolve the amino acid in a 10% solution of sodium carbonate in water.
-
Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the amino acid solution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. The Fmoc-amino acid can be further purified by crystallization.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[15]
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (typically 3-20 minutes).[15][16] A common procedure involves two treatments: one for 3 minutes and a second for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove the piperidine and the DBF-piperidine adduct.[15]
-
Monitoring: The completion of the deprotection can be monitored using the Kaiser test.[15][17]
Caption: A typical workflow for one cycle of Fmoc-based SPPS.
Kaiser Test
The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the resin.[15][17]
-
Reagents:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.[15]
-
-
Procedure:
-
Interpretation:
Common Side Reactions in Fmoc Chemistry
While Fmoc chemistry is generally robust, several side reactions can occur, particularly with certain amino acid sequences or under non-optimal conditions.
Aspartimide Formation
This is one of the most significant side reactions in Fmoc SPPS, especially in sequences containing aspartic acid (Asp).[18][19] The side-chain carboxyl group of Asp can attack the peptide backbone, forming a five-membered succinimide ring (aspartimide).[18] This can lead to epimerization and the formation of β-aspartyl peptides upon ring-opening.[18] The use of protecting groups like 3-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can mitigate this side reaction.[19]
Caption: Mechanism of aspartimide formation and subsequent ring opening.
Diketopiperazine Formation
This side reaction is prevalent at the dipeptide stage, especially when proline is the C-terminal or penultimate residue.[11][20] The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[11] Using sterically hindered resins like 2-chlorotrityl chloride resin can help to suppress this side reaction.[19]
3-(1-Piperidinyl)alanine Formation
This side reaction can occur in peptides with a C-terminal cysteine.[19] The base used for Fmoc deprotection can catalyze the elimination of the cysteine's sulfhydryl protecting group, forming dehydroalanine.[11][19] Subsequent Michael addition of piperidine results in the formation of 3-(1-piperidinyl)alanine.[11][19]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][2] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. connectsci.au [connectsci.au]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. genscript.com [genscript.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Detection [iris-biotech.de]
- 14. peptide.com [peptide.com]
- 15. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Bot Detection [iris-biotech.de]
An In-depth Technical Guide to α-Methyl Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide chemistry and drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and potency, are attractive drug candidates, yet they often suffer from limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced efficacy and bioavailability. The strategic incorporation of non-proteinogenic amino acids is a powerful tool to overcome these hurdles. Among these, α-methyl amino acids have emerged as a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of α-methyl amino acids in modern peptide chemistry.
The defining feature of an α-methyl amino acid is the substitution of the α-hydrogen atom with a methyl group. This seemingly minor modification imposes significant steric constraints on the peptide backbone, profoundly influencing its conformational properties. The gem-dimethyl group restricts the accessible regions of the Ramachandran plot, favoring helical conformations such as the 3₁₀-helix and α-helix. This conformational pre-organization can lead to peptides with improved receptor binding affinity and specificity. Furthermore, the α-methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby enhancing the peptide's resistance to proteolysis and extending its in vivo half-life.
This guide will delve into the synthesis of α-methyl amino acids, their incorporation into peptides, and their impact on peptide structure and function. We will explore the quantitative effects of α-methylation on peptide helicity and proteolytic stability, providing detailed experimental protocols for key techniques in the field. Finally, we will visualize critical workflows and signaling pathways to provide a holistic understanding of the role of α-methyl amino acids in the development of next-generation peptide therapeutics.
Core Concepts and Advantages
The incorporation of α-methyl amino acids into a peptide sequence imparts several advantageous properties that are highly sought after in drug design:
-
Conformational Rigidity and Helix Induction: The steric hindrance introduced by the α-methyl group restricts the torsional angles (phi and psi) of the peptide backbone, significantly reducing its conformational flexibility. This often leads to the stabilization of helical secondary structures, which can be crucial for biological activity. Peptides rich in α-methyl amino acids, particularly α-aminoisobutyric acid (Aib), are known to adopt stable 3₁₀- or α-helical conformations.[1][2][3]
-
Enhanced Proteolytic Stability: The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond, thereby rendering the peptide more resistant to enzymatic degradation.[4][5] This increased stability translates to a longer plasma half-life and improved bioavailability of the peptide drug.
-
Improved Pharmacokinetic Properties: By reducing conformational flexibility and increasing proteolytic resistance, α-methylation can lead to peptide analogs with improved pharmacokinetic profiles.[6][7] This includes enhanced metabolic stability, and in some cases, improved cell permeability.
-
Modulation of Biological Activity: The conformational constraints imposed by α-methylation can lock a peptide into a bioactive conformation, leading to enhanced receptor binding and potency. This modification can be a key strategy in the design of potent receptor agonists and antagonists.[6][7]
Synthesis and Incorporation of α-Methyl Amino Acids
The successful application of α-methyl amino acids in peptide chemistry relies on robust synthetic methodologies for both the preparation of the monomeric building blocks and their efficient incorporation into peptide chains.
Synthesis of Fmoc-Protected α-Methyl Amino Acids
For use in solid-phase peptide synthesis (SPPS), α-methyl amino acids are typically protected at the N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group. A number of synthetic routes have been developed for the preparation of these valuable building blocks. A convenient and efficient method involves the temporary protection of the carboxylic acid of an N-nosyl-α-amino acid as a benzhydryl ester, followed by methylation of the N-nosyl group with diazomethane.[1][6] Subsequent deprotection and Fmoc protection yield the desired Fmoc-N-methyl-α-amino acid. The use of the benzhydryl ester is advantageous due to its ease of preparation, stability to the methylation conditions, and mild deprotection conditions, all of which help to preserve the chiral integrity of the amino acid.[1][6]
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing α-Methyl Amino Acids
The incorporation of α-methyl amino acids into a growing peptide chain during SPPS presents a challenge due to the steric hindrance of the α-methyl group, which can lead to slow and incomplete coupling reactions. To overcome this, more potent coupling reagents and optimized protocols are required. Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole) are often employed to facilitate the coupling of these sterically hindered residues. Double coupling, where the coupling step is repeated, is also a common strategy to ensure complete reaction.
Data Presentation: Quantitative Effects of α-Methylation
The impact of incorporating α-methyl amino acids on peptide properties can be quantified through various biophysical and biochemical assays. The following tables summarize key data from the literature.
Table 1: Effect of α-Methyl Amino Acid Substitution on the Helicity and Cholesterol Efflux Potential of an Apolipoprotein A-I Mimetic Peptide
| Peptide | Sequence | α-Helical Content (%) (aq. buffer) | α-Helical Content (%) (10% TFE) | Cholesterol Efflux (% of Control) |
| A | VLESFKVSFLSALEEYTKKLNT | 15.2 | 30.1 | 100 |
| Aα | VLESFKVSFAα SALEEYTKKLNT | 10.5 | 40.5 | ~150 |
| Dα | VDα ESFKVSFLSALEEYTKKLNT | 12.3 | 25.8 | ~100 |
| Kα | VLESFKαVSFLSALEEYT Kα****Kα LNT | 20.1 | 28.7 | ~200 |
| Lα | VLαESFKVSF L SAL EEYTKK****L NT | 22.4 | 29.5 | ~200 |
| 6α | VLαESF KαVSF L SAL EEYTKα****Kα****L NT | 25.6 | 31.2 | >250 |
Data adapted from a study on Apolipoprotein A-I mimetic peptides.[5] Aα, Dα, Kα, and Lα represent α-methylalanine, α-methylaspartic acid, α-methyllysine, and α-methylleucine, respectively. TFE (trifluoroethanol) is a solvent used to mimic a membrane environment.
Table 2: Proteolytic Stability of Peptides Containing α-Methyllysine
| Peptide | Sequence | % Intact after 2h with Trypsin | % Intact after 2h with Asp-N |
| A | VLESFKVSFLSALEEYTKKLNT | < 5% | ~95% |
| Kα | VLESFKαVSFLSALEEYT Kα****Kα LNT | > 95% | ~95% |
| 6α | VLαESF KαVSF L SAL EEYTKα****Kα****L NT | > 95% | ~95% |
Data adapted from a study on Apolipoprotein A-I mimetic peptides.[5] Trypsin cleaves at the C-terminus of Lys and Arg residues. Asp-N cleaves at the N-terminus of Asp residues.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-methyl-α-amino acids
This protocol is a general procedure for the synthesis of Fmoc-N-methyl-α-amino acids, adapted from established methods.[1][6]
-
Nosylation of the α-amino acid: The starting α-amino acid is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base (e.g., sodium carbonate) in a solvent mixture (e.g., dioxane/water) to yield the N-nosyl-α-amino acid.
-
Benzhydryl ester formation: The N-nosyl-α-amino acid is then reacted with diphenyldiazomethane in a suitable solvent (e.g., ethyl acetate) to form the corresponding benzhydryl ester.
-
N-methylation: The N-nosyl-α-amino acid benzhydryl ester is methylated using a methylating agent such as diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.
-
Nosyl deprotection: The nosyl group is removed by treatment with a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate) in DMF.
-
Fmoc protection: The resulting N-methyl-α-amino acid benzhydryl ester is then protected with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture (e.g., acetone/water).
-
Benzhydryl deprotection: Finally, the benzhydryl ester is cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the desired Fmoc-N-methyl-α-amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with α-Methyl Amino Acids
This protocol outlines the key steps for incorporating a sterically hindered α-methyl amino acid into a peptide sequence using manual or automated SPPS.
-
Resin swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for at least 1 hour.
-
Fmoc deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Resin washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino acid activation and coupling: The Fmoc-protected α-methyl amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for an extended period (e.g., 2-4 hours) with agitation. For particularly difficult couplings, a second coupling step (double coupling) may be performed.
-
Monitoring the coupling reaction: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines.
-
Resin washing: After the coupling is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Chain elongation: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and thioanisole).
-
Peptide precipitation and purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Proteolytic Stability Assay
This protocol describes a general method for assessing the stability of a peptide in the presence of a protease.
-
Peptide and protease solutions: Prepare stock solutions of the test peptide and the protease (e.g., trypsin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Mix the peptide and protease solutions to achieve the desired final concentrations. The reaction mixture is then incubated at a constant temperature (e.g., 37°C).
-
Time-point sampling: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), aliquots of the reaction mixture are removed.
-
Quenching the reaction: The enzymatic reaction in the collected aliquots is immediately stopped by adding a quenching solution, such as a strong acid (e.g., 10% TFA) or a protease inhibitor.
-
Analysis by RP-HPLC: The quenched samples are analyzed by RP-HPLC to separate the intact peptide from its degradation products. The peak area of the intact peptide is monitored over time.
-
Data analysis: The percentage of the intact peptide remaining at each time point is calculated relative to the amount at time zero. The data can then be plotted to determine the degradation rate and the half-life of the peptide.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the Glucagon-Like Peptide-1 (GLP-1) receptor, a G-protein coupled receptor (GPCR). The experimental drug Retatrutide, which contains α-methylated amino acids, is an agonist for this receptor.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and development of a peptide therapeutic incorporating α-methyl amino acids.
References
- 1. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retatrutide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glucagon-Like Peptide-1 Receptor Agonist Ameliorates 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Neurotoxicity Through Enhancing Mitophagy Flux and Reducing α-Synuclein and Oxidative Stress [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-α-methyl-L-Asp(OtBu)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The incorporation of an α-methyl group on the aspartic acid residue introduces significant conformational constraints and steric hindrance. This modification is a key strategy in peptidomimetic and drug design to enhance peptide stability, modulate biological activity, and control secondary structure. These application notes provide detailed protocols and technical information for the effective use of Fmoc-α-methyl-L-Asp(OtBu)-OH in SPPS.
The α-methyl group offers several advantages, including increased resistance to enzymatic degradation by proteases, which can improve the in vivo half-life of peptide-based therapeutics. Furthermore, the steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone, often promoting helical structures.[1] This can be particularly beneficial in the design of peptides that mimic α-helical domains of proteins, such as in the development of apolipoprotein A-I (ApoA-I) mimetic peptides for cardiovascular disease therapies.[1][2]
However, the steric hindrance also presents challenges during SPPS, primarily in the coupling and deprotection steps, which may require optimized protocols to ensure high yields and purity.
Key Applications
-
Enhanced Proteolytic Stability: The α-methyl group sterically shields the adjacent peptide bonds from cleavage by proteases, leading to peptides with increased metabolic stability.
-
Conformational Rigidity: The restricted bond rotation around the α-carbon induces a more defined secondary structure, often favoring helical conformations.[1] This is valuable for designing peptides with specific three-dimensional structures required for biological activity.
-
Drug Design and Peptidomimetics: Fmoc-α-methyl-L-Asp(OtBu)-OH is a crucial building block for creating peptidomimetics with improved pharmacokinetic properties.[2]
Quantitative Data Summary
The incorporation of α-methylated amino acids can significantly impact the physicochemical and biological properties of peptides. The following tables summarize key quantitative data from studies involving peptides containing α-methyl-Asp residues.
Table 1: Impact of α-methyl-Asp on Peptide Helicity
| Peptide Sequence (ApoA-I Mimetic) | α-Helical Content (%) (in 10% TFE) | Reference |
| VLESFKVSFLSALEEYTKKLNT (Parent Peptide 'A') | 35 | [1] |
| VLESFKVSFLSALEEYTKKLNT (with α-methyl-Asp replacing Glu) | 40 | [1] |
TFE: Trifluoroethanol, a solvent known to promote secondary structure formation.
Table 2: Biological Activity of Peptides Containing α-methyl-Asp
| Peptide | Cholesterol Efflux Potential (relative to control) | Reference |
| Peptide 'A' (Parent) | Low | [1][3] |
| Peptide with α-methyl-Asp | Slightly higher than Peptide 'A' | [1][3] |
| Peptide with α-methyl-Lys and α-methyl-Leu | Significantly higher | [1][3] |
Experimental Protocols
The successful incorporation of the sterically hindered Fmoc-α-methyl-L-Asp(OtBu)-OH requires optimized coupling and deprotection conditions. Standard SPPS protocols may result in incomplete reactions.
Protocol 1: Coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH
Due to the steric hindrance of the α,α-disubstituted amino acid, a more potent coupling reagent and potentially longer reaction times or double coupling are recommended.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-α-methyl-L-Asp(OtBu)-OH
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)[4]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), high purity
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-α-methyl-L-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, the reaction time can be extended to 4 hours or overnight.[5]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines.[1] Note: The Kaiser test may be less reliable for sterically hindered N-termini. An alternative is a small-scale cleavage and LC-MS analysis of a few resin beads.
-
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 3-5.
Protocol 2: Deprotection and Cleavage
The Fmoc deprotection of the amino acid following the α-methylated residue is generally not significantly hindered. The final cleavage and side-chain deprotection are performed using standard TFA-based cocktails.
Materials:
-
Peptide-resin
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard 20% piperidine in DMF protocol as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for SPPS with Fmoc-α-methyl-L-Asp(OtBu)-OH.
Caption: Impact of α-methylation on peptide properties.
Conclusion
Fmoc-α-methyl-L-Asp(OtBu)-OH is a valuable tool for the synthesis of conformationally constrained and proteolytically stable peptides. While its steric hindrance necessitates optimized coupling protocols, the benefits for drug discovery and development in terms of improved pharmacokinetic and pharmacodynamic properties are significant. The provided protocols and data serve as a guide for researchers to effectively incorporate this modified amino acid into their peptide synthesis workflows. Careful monitoring of the coupling steps is crucial to ensure the successful synthesis of high-quality peptides.
References
Application Note and Protocol: Coupling of Fmoc-alpha-methyl-L-Aspartic Acid to Resin in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-methyl-L-aspartic acid, into peptide sequences is a key strategy for introducing conformational constraints, increasing metabolic stability, and enhancing biological activity. However, the steric hindrance posed by the α-methyl group presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions and lower yields. This document provides a detailed protocol for the efficient coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH to a solid support, addressing the challenges associated with this sterically hindered amino acid.
The primary side reaction associated with aspartic acid residues in Fmoc-based SPPS is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization.[1][2][3] While the α-methyl group is expected to sterically hinder this intramolecular cyclization, optimizing coupling conditions remains crucial to ensure high-purity peptide synthesis. This protocol focuses on the use of potent coupling reagents and optimized reaction conditions to maximize coupling efficiency.
Data Presentation
Due to the steric hindrance of the α-methyl group, standard coupling reagents like DCC/HOBt are often inefficient.[3] More potent activating agents are required to achieve high coupling yields. The following table summarizes a comparison of commonly used coupling reagents for sterically hindered amino acids, which can serve as a guide for optimizing the coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH.
| Coupling Reagent | Base | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Reported Yields for Hindered Couplings | Key Considerations |
| HATU | DIPEA or Collidine | 1 : 0.95 : 2 | 1 - 4 hours | High | Highly efficient for hindered couplings, though can cause side reactions if used in excess.[4] |
| HBTU | DIPEA or NMM | 1 : 1 : 2 | 1 - 4 hours | Good to High | A common and effective reagent, though slightly less reactive than HATU for very difficult couplings. |
| PyBOP® | DIPEA or NMM | 1 : 1 : 2 | 1 - 4 hours | Good to High | Generates non-toxic byproducts compared to BOP. Effective for N-methyl amino acids.[5] |
| Acyl Fluoride (in situ) | - | - | 30 min - 2 hours | High (41-95%) | Generated in situ from the Fmoc-amino acid; highly reactive and can overcome significant steric hindrance.[6] |
Experimental Protocols
This section provides a detailed protocol for the manual coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH to a resin (e.g., Rink Amide resin).
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-α-methyl-L-Asp(OtBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Kaiser test kit or other ninhydrin-based test
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-α-methyl-L-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
-
Monitoring the Coupling Reaction:
-
After the desired coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then methanol.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Capping (Optional):
-
If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be attempted.
-
Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be capped.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v) and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Washing: After a successful coupling (and optional capping), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.
Mandatory Visualizations
Caption: Workflow for the coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH to resin.
References
Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp(OtBu)-OH), into peptide sequences is a key strategy for introducing conformational constraints, increasing metabolic stability, and enhancing biological activity. However, the steric hindrance posed by the α-methyl group presents significant challenges to efficient peptide bond formation. Standard coupling protocols often result in low yields, incomplete reactions, and potential racemization. This document provides a detailed overview of various activation methods and optimized protocols for the successful coupling of Fmoc-α-Me-L-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Challenges in Coupling Sterically Hindered Amino Acids
The primary obstacle in the coupling of Fmoc-α-Me-L-Asp(OtBu)-OH is the steric bulk around the carboxylic acid and the α-carbon, which hinders the approach of the incoming nucleophilic amine. This necessitates the use of highly reactive acylating species and optimized reaction conditions to drive the coupling to completion while minimizing side reactions.
Recommended Activation Methods
Several classes of coupling reagents have proven effective for the acylation of sterically hindered amino acids. The choice of reagent can significantly impact coupling efficiency, reaction time, and the preservation of chiral integrity.
1. Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly forms a highly reactive OAt-ester intermediate. This method generally provides high coupling yields with minimal racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU is a highly efficient coupling reagent. It forms an OBt-active ester, which readily reacts with the amine component.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU offers high reactivity comparable to HATU. A key advantage is that its byproducts are water-soluble, simplifying purification.
2. Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another powerful coupling reagent suitable for hindered couplings. It activates the carboxylic acid to form a benzotriazolyl ester.
-
PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analogue of PyBOP, PyAOP, often exhibits enhanced reactivity and can be advantageous in particularly difficult couplings.
3. Carbodiimides with Additives:
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole): This classical coupling cocktail is a cost-effective option. DIC activates the carboxylic acid, which then reacts with HOBt to form an active ester. While generally effective, this method may require longer reaction times and double coupling for highly hindered residues. The use of HOAt (1-Hydroxy-7-azabenzotriazole) in place of HOBt can enhance the reaction rate and reduce racemization.
Quantitative Data Summary
The following table summarizes typical coupling efficiencies for different activation methods with sterically hindered amino acids, including α,α-disubstituted residues. While specific data for Fmoc-α-Me-L-Asp(OtBu)-OH is limited in comparative studies, the data for analogous hindered systems provide a strong indication of expected performance.
| Activation Method | Reagent Equivalents (Fmoc-AA:Reagent:Base) | Typical Coupling Time | Reported Yield/Purity | Notes on Racemization |
| HATU/DIPEA | 1 : 0.95 : 2 | 1 - 4 hours | High to Quantitative | Low |
| HBTU/DIPEA | 1 : 0.95 : 2 | 1 - 4 hours | High | Low |
| COMU/DIPEA | 1 : 1 : 2 | 30 min - 2 hours | High to Quantitative | Low |
| PyBOP/DIPEA | 1 : 1 : 2 | 1 - 4 hours | High | Low |
| DIC/HOBt | 1 : 1 : - | 2 - 24 hours (often double coupling) | Moderate to High | Higher potential for racemization |
Note: Equivalents are relative to the free amine on the resin. Longer coupling times or double coupling may be necessary for particularly difficult sequences.
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of Fmoc-α-Me-L-Asp(OtBu)-OH to a resin-bound peptide. These protocols assume a standard Fmoc-SPPS workflow.
Protocol 1: HATU Activation
Materials:
-
Fmoc-α-Me-L-Asp(OtBu)-OH (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS reaction vessel and washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-α-Me-L-Asp(OtBu)-OH and HATU in DMF.
-
Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change to yellow is typically observed. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For highly challenging couplings, the reaction time can be extended up to 12 hours.[1]
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
Double Coupling (Optional): If the Kaiser test is positive, repeat steps 2-7.
Protocol 2: DIC/HOBt Activation
Materials:
-
Fmoc-α-Me-L-Asp(OtBu)-OH (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DIC (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS reaction vessel and washing solvents
Procedure:
-
Resin Preparation: After Fmoc deprotection, wash the resin with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-α-Me-L-Asp(OtBu)-OH and HOBt in a minimal amount of DMF.
-
Coupling: Add the solution from step 2 to the resin. Immediately add DIC to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature. Due to the steric hindrance, a longer reaction time of 4-24 hours may be required.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Upon completion, drain the vessel and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Double Coupling: It is highly recommended to perform a second coupling by repeating steps 2-6 to ensure maximum efficiency.[2]
Signaling Pathways and Experimental Workflows
General Activation and Coupling Workflow
References
Application Notes and Protocols for Fmoc Deprotection of α-Methylated Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of α-methylated amino acids into peptides is a key strategy for introducing conformational constraints, increasing metabolic stability, and enhancing therapeutic potential. However, the steric hindrance imposed by the α-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the Nα-Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield.
These application notes provide a detailed overview of the challenges and optimized conditions for the efficient Fmoc deprotection of α-methylated residues, with a focus on α-aminoisobutyric acid (Aib) as a representative example.
Challenges in Fmoc Deprotection of α-Methylated Residues
Standard Fmoc deprotection protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), are often insufficient for the complete and rapid removal of the Fmoc group from sterically hindered α-methylated amino acids. The bulky α-methyl group restricts access of the base to the acidic proton on the fluorenyl moiety, thereby slowing down the deprotection kinetics. This can result in incomplete deprotection within standard reaction times, leading to the capping of the unreacted N-terminus in the subsequent coupling step and the accumulation of deletion peptide impurities.
Optimized Deprotection Strategies
To overcome these challenges, several modified and alternative deprotection strategies have been developed. These include the use of stronger bases, alternative nucleophiles, and the application of microwave energy to accelerate the reaction.
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize quantitative data on various Fmoc deprotection conditions for sterically hindered residues.
Table 1: Comparison of Deprotection Reagents and Conditions for Sterically Hindered Residues
| Deprotection Reagent/Cocktail | Concentration | Solvent | Temperature | Typical Deprotection Time | Remarks |
| Piperidine | 20% (v/v) | DMF | Room Temp. | 2 x 10-20 min | Standard condition, often insufficient for complete deprotection of α-methylated residues. |
| Piperidine | 20% (v/v) | DMF | 40°C | 2 x 5-10 min | Elevated temperature can improve efficiency but may increase side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Room Temp. | 2 x 5 min | Stronger, non-nucleophilic base; effective for hindered residues.[1] Requires a scavenger for the dibenzofulvene (DBF) byproduct.[2] |
| DBU / Piperidine | 2% / 2% (v/v) | DMF | Room Temp. | 2 x 5-7 min | DBU accelerates deprotection while piperidine acts as a DBF scavenger.[3] |
| Piperazine / DBU | 5% / 2% (v/v) | DMF | Room Temp. | < 1 min (for Fmoc-Val) | Reported to be faster than 20% piperidine.[4][5] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | Room Temp. | 2 x 10-20 min | An alternative to piperidine with similar efficiency.[6] |
| Pyrrolidine | 20% (v/v) | Various | Room Temp. | Variable | Can be more efficient than piperidine in less polar solvents.[3][7] |
| Piperidine (Microwave-Assisted) | 20% (v/v) | DMF | Up to 90°C | 30 sec - 3 min | Microwave energy significantly accelerates deprotection.[8] |
Table 2: Kinetic Data for Fmoc Deprotection of Fmoc-Val-Resin
| Deprotection Solution | Half-life (t½) in seconds |
| 5% Piperazine in DMF | 35 |
| 20% Piperidine in DMF | 7 |
| 5% Piperazine + 0.5% DBU in DMF | 12 |
| 5% Piperazine + 1% DBU in DMF | 7 |
| 5% Piperazine + 2% DBU in DMF | 4 |
Data adapted from a study on Fmoc-Val, demonstrating the rate enhancement with DBU addition.[4]
Experimental Protocols
The following are detailed protocols for the Fmoc deprotection of α-methylated residues. It is recommended to monitor the completeness of the deprotection, for example, by a Kaiser test or by UV monitoring of the dibenzofulvene-adduct release.
Protocol 1: Standard Piperidine Deprotection (Extended Time)
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine. For N-terminal proline or other secondary amines, an alternative test like the chloranil test should be used.
Protocol 2: DBU/Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[3] Agitate the mixture for 5-7 minutes at room temperature.
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.
-
Confirmation: Perform a suitable test (e.g., Kaiser test) to confirm complete deprotection.
Note: The use of DBU may increase the risk of aspartimide formation for sequences containing aspartic acid.[3]
Protocol 3: Microwave-Assisted Deprotection
This protocol requires a dedicated microwave peptide synthesizer.
-
Resin Swelling: Swell the peptide-resin in DMF inside the reaction vessel of the microwave synthesizer.
-
Microwave Deprotection: Add a solution of 20% piperidine in DMF. Apply microwave irradiation at a power and temperature recommended by the instrument manufacturer (e.g., up to 90°C) for a period of 30 seconds to 3 minutes.[8]
-
Second Microwave Deprotection: Drain the solution and repeat the microwave-assisted deprotection with fresh reagent.
-
Washing: Following the final deprotection cycle, perform the automated washing protocol with DMF.
-
Confirmation: Automated monitoring of the UV absorbance of the effluent for the dibenzofulvene-piperidine adduct can be used to assess the completion of the deprotection.
Mandatory Visualization
Fmoc Deprotection Mechanism
The following diagram illustrates the base-catalyzed β-elimination mechanism of Fmoc group removal.
Caption: Mechanism of Fmoc deprotection.
Experimental Workflow for Optimized Fmoc Deprotection
This workflow outlines the decision-making process for selecting an appropriate deprotection protocol for α-methylated residues.
Caption: Workflow for selecting a deprotection protocol.
Conclusion
The successful incorporation of α-methylated residues in SPPS hinges on the use of optimized Fmoc deprotection conditions. While standard protocols often prove inadequate, the use of stronger bases like DBU, alternative reagents, or microwave assistance can significantly improve deprotection efficiency. Careful consideration of the peptide sequence, particularly the presence of sensitive residues, is crucial when selecting a deprotection strategy. The protocols and data presented herein provide a comprehensive guide for researchers to navigate the challenges associated with the Fmoc deprotection of these valuable building blocks in modern peptide synthesis.
References
- 1. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Mitigating Aspartimide Formation in Peptide Synthesis with Fmoc-α-methyl-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for sequences containing Asp-Xxx motifs where Xxx is Gly, Asn, or Ser. This undesirable cyclization leads to the formation of β-aspartyl peptides and racemization, complicating purification and reducing the yield of the target peptide. These application notes detail the use of Fmoc-α-methyl-L-Aspartic acid (Fmoc-α-Me-Asp-OH) as a powerful tool to prevent aspartimide formation through steric hindrance. This document provides a comprehensive overview of the underlying mechanism, comparative data on prevention strategies, and detailed protocols for the successful incorporation of this sterically hindered amino acid into peptide sequences.
Introduction to Aspartimide Formation
During the piperidine-mediated Fmoc deprotection step in SPPS, the backbone amide nitrogen of the residue C-terminal to Asp can become deprotonated. This deprotonated nitrogen can then nucleophilically attack the side-chain carbonyl of the Asp residue, which is typically protected as a tert-butyl ester (OtBu). This intramolecular cyclization results in a five-membered succinimide ring, known as an aspartimide intermediate. This intermediate is highly susceptible to nucleophilic attack by piperidine or trace amounts of water, leading to the formation of a mixture of α- and β-aspartyl peptides, often with epimerization at the α-carbon of the aspartic acid residue.[1][2]
Several factors influence the rate of aspartimide formation, including:
-
Sequence: Peptides with Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction due to the lack of steric bulk on the C-terminal residue.[1]
-
Base: The strength and concentration of the base used for Fmoc deprotection play a crucial role. Stronger bases and longer exposure times increase the incidence of aspartimide formation.[3]
-
Temperature: Higher temperatures during synthesis can accelerate the rate of aspartimide formation.
-
Protecting Groups: The nature of the side-chain protecting group on the Asp residue can influence the susceptibility to cyclization.[4]
The Role of Fmoc-α-methyl-L-Aspartic Acid in Prevention
The introduction of a methyl group on the α-carbon of the aspartic acid residue, creating Fmoc-α-methyl-L-Asp(OtBu)-OH, provides a robust strategy to mitigate aspartimide formation. The α-methyl group introduces significant steric hindrance, which physically blocks the backbone amide nitrogen from achieving the necessary conformation for the nucleophilic attack on the side-chain carbonyl.[5][6] This steric shield effectively prevents the formation of the aspartimide intermediate.
While α-methylation is a powerful tool, it is important to note that the increased steric bulk also presents a challenge for the subsequent coupling of the next amino acid onto the α-methylated residue. Therefore, optimized coupling protocols are necessary to ensure efficient peptide bond formation.[6][7]
Comparative Data on Aspartimide Prevention Strategies
While direct quantitative data for Fmoc-α-Me-Asp is not extensively published in comparative studies, its efficacy can be inferred from the well-documented success of sterically hindering strategies. The following table summarizes the effectiveness of various methods used to prevent aspartimide formation.
| Strategy | Protecting Group/Reagent | Typical Reduction in Aspartimide Formation | Key Considerations |
| Bulky Side-Chain Protection | Fmoc-Asp(OMpe)-OH | Significant | Improved protection over OtBu.[8] |
| Fmoc-Asp(OEpe)-OH | High | Further increased steric bulk.[9] | |
| Fmoc-Asp(OBno)-OH | Very High | Offers substantial protection.[6] | |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Very High | Masks the nucleophilic backbone amide.[10] |
| Modified Deprotection | 20% Piperidine with 0.1M HOBt | Moderate | Reduces the basicity of the deprotection solution.[11] |
| 5% Piperazine in DMF/NMP | Moderate to High | A weaker base for Fmoc removal.[11] | |
| α-Methylation | Fmoc-α-Me-Asp(OtBu)-OH | Expected to be Very High | Introduces steric hindrance directly at the site of cyclization. Requires optimized coupling conditions. |
Data compiled from various sources, and the effectiveness of Fmoc-α-Me-Asp(OtBu)-OH is an estimation based on the principles of steric hindrance.
Experimental Protocols
Materials and Reagents
-
Fmoc-α-methyl-L-Asp(OtBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or equivalent coupling additive)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
Protocol for Coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH
Due to the steric hindrance of the α-methyl group, a standard coupling protocol may not be sufficient. The following protocol is recommended for the efficient incorporation of Fmoc-α-Me-Asp(OtBu)-OH.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation of Fmoc-α-Me-Asp(OtBu)-OH:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-α-Me-Asp(OtBu)-OH and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.[6]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. For the coupling onto a secondary amine (like after proline or an N-methylated residue), a different test like the chloranil test is required. Given the steric hindrance, a negative or very weak Kaiser test is expected.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next deprotection and coupling cycle.
Protocol for Coupling onto the α-methyl-Asp Residue
Coupling the subsequent amino acid onto the sterically hindered α-methyl-Asp residue also requires an optimized protocol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the Fmoc-α-Me-Asp residue.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation of the Incoming Amino Acid:
-
In a separate vessel, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of a suitable coupling reagent like HATU or HCTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling to proceed for 2-4 hours. The use of microwave energy is highly recommended to drive the reaction to completion.
-
Monitoring and Washing: As described in the previous protocol.
Cleavage and Deprotection
After the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
-
Washing: Wash the resin with DCM (5 x 1 min).
-
Drying: Dry the resin under a stream of nitrogen.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Mechanism of Aspartimide Formation.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Bot Detection [iris-biotech.de]
- 11. biotage.com [biotage.com]
Application Notes and Protocols for the Incorporation of Fmoc-α-methyl-L-Aspartic acid into Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of α,α-disubstituted amino acids is a powerful strategy in peptide chemistry to induce conformational constraints, enhance proteolytic stability, and modulate biological activity. Fmoc-α-methyl-L-Aspartic acid (Fmoc-α-Me-L-Asp-OH) is a valuable building block for introducing a constrained, acidic residue into a peptide sequence. The presence of the α-methyl group restricts the peptide backbone's flexibility, often promoting helical secondary structures.[1][2] However, its incorporation into a growing peptide chain presents two primary challenges: the steric hindrance at the α-carbon, which can lead to sluggish and incomplete coupling reactions, and the inherent propensity of aspartic acid residues to undergo base-catalyzed aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS).
These application notes provide a detailed guide for the efficient incorporation of Fmoc-α-Me-L-Asp(OtBu)-OH into peptide sequences, with a focus on overcoming these challenges. The protocols and recommendations are based on established best practices for sterically hindered amino acids and for the mitigation of aspartimide formation.
Challenges and Strategies
Steric Hindrance in Coupling
The quaternary α-carbon of Fmoc-α-Me-L-Asp(OtBu)-OH significantly hinders the approach of the incoming activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions may result in low yields and deletion sequences.
Strategies to Overcome Steric Hindrance:
-
High-Potency Coupling Reagents: The use of highly reactive coupling reagents is crucial. Uronium/aminium salt-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are recommended due to their superior activation speed and efficiency with hindered amino acids.
-
Extended Coupling Times: Allowing for longer reaction times can help drive the coupling reaction to completion.
-
Double Coupling: A common and effective strategy is to perform the coupling step twice. The first coupling is followed by a wash step, and then fresh reagents are added for a second coupling to acylate any remaining unreacted N-terminal amines.
Aspartimide Formation
Aspartic acid residues are susceptible to a base-catalyzed intramolecular cyclization to form a five-membered aspartimide ring. This side reaction is particularly problematic during the piperidine-mediated Fmoc deprotection step in SPPS. Aspartimide formation leads to a mixture of α- and β-peptides, as well as potential racemization, which are difficult to separate from the desired product.
Strategies to Minimize Aspartimide Formation:
-
Bulky Side-Chain Protecting Groups: While the standard tert-butyl (OtBu) protecting group is widely used, more sterically hindering protecting groups on the β-carboxylate, such as 3-methylpent-3-yl (Mpe), have been shown to reduce aspartimide formation. However, for the purpose of this protocol, we will focus on the more readily available Fmoc-α-Me-L-Asp(OtBu)-OH.
-
Modified Fmoc Deprotection Conditions:
-
Addition of HOBt: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution can significantly suppress aspartimide formation.
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine can also reduce the rate of aspartimide formation, although Fmoc removal may be slower.
-
-
Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH, where Xaa is the residue preceding the aspartic acid, can effectively prevent aspartimide formation by temporarily masking the amide nitrogen involved in the cyclization. This is a highly effective but more synthetically demanding approach.
Experimental Protocols
The following protocols are recommended for the successful incorporation of Fmoc-α-Me-L-Asp(OtBu)-OH.
Protocol 1: Double Coupling with HATU
This protocol is recommended for achieving high coupling efficiency for the sterically hindered Fmoc-α-Me-L-Asp(OtBu)-OH.
Materials:
-
Fmoc-α-Me-L-Asp(OtBu)-OH
-
HATU (or an alternative high-efficiency coupling reagent like HCTU or PyAOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (with or without 0.1 M HOBt) for the recommended time (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.
-
First Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-α-Me-L-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Repeat step 4 to prepare a fresh solution of activated Fmoc-α-Me-L-Asp(OtBu)-OH.
-
Add the freshly activated solution to the resin.
-
Allow the second coupling to proceed for 1-2 hours.
-
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to prepare for the next cycle.
-
Monitoring (Optional): Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free amines. A negative result indicates a complete coupling.
Protocol 2: Mitigation of Aspartimide Formation during Fmoc Deprotection
This protocol should be used in conjunction with the coupling protocol, especially for sequences known to be prone to aspartimide formation (e.g., Asp-Gly).
Materials:
-
20% Piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Prepare a fresh Fmoc deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Use this solution for the deprotection step as described in Protocol 1, step 2.
-
Proceed with the standard washing and coupling steps.
Note: The addition of HOBt can help maintain a more acidic environment during deprotection, which disfavors the base-catalyzed aspartimide formation.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Fmoc-Aib-OH)
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (min) | Reported Yield/Purity |
| HBTU | 3 : 3 : 6 | 60 | Moderate to Good |
| HATU | 3 : 3 : 6 | 30 - 60 | High |
| PyBOP | 3 : 3 : 6 | 60 | Good |
| DIC/HOBt | 3 : 3 : 3 | 120+ | Variable, often lower |
This table is a qualitative summary based on literature recommendations for sterically hindered amino acids. Actual yields are sequence-dependent.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation for an Asp-Gly Sequence
| Deprotection Reagent | Additive | Aspartimide Formation (%) |
| 20% Piperidine in DMF | None | 10 - 50+ |
| 20% Piperidine in DMF | 0.1 M HOBt | 5 - 15 |
| 2% DBU / 2% Piperidine in DMF | None | Variable, can be high |
| 50% Piperazine in DMF | None | < 10 |
Data is representative for standard Fmoc-Asp(OtBu)-OH in sensitive sequences and will vary based on the full peptide sequence and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the incorporation of Fmoc-α-Me-L-Asp(OtBu)-OH.
Signaling Pathway of Aspartimide Formation
Caption: Pathway of aspartimide side-product formation.
Conclusion
The successful incorporation of Fmoc-α-methyl-L-Aspartic acid into constrained peptides requires a strategic approach that addresses both steric hindrance and the potential for aspartimide formation. By employing highly reactive coupling reagents like HATU in a double coupling protocol and modifying Fmoc deprotection conditions, researchers can efficiently synthesize peptides containing this valuable constrained amino acid. Careful monitoring of the coupling reaction and awareness of the potential side reactions are key to achieving high purity and yield of the final peptide product. These protocols and notes provide a robust framework for the effective use of Fmoc-α-Me-L-Asp(OtBu)-OH in peptide-based drug discovery and development.
References
Application Notes and Protocols: Fmoc-α-methyl-L-Aspartic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-α-methyl-L-Aspartic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of potent and specific enzyme inhibitors. The introduction of a methyl group at the α-carbon of the aspartic acid residue offers several advantages in inhibitor design, including increased proteolytic stability, constrained peptide backbone conformation, and the potential for enhanced binding affinity to the target enzyme. These characteristics make it a particularly interesting residue for the synthesis of inhibitors targeting proteases where aspartic acid plays a key role in substrate recognition, such as caspases.
Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of specific caspase inhibitors is a significant focus of therapeutic research. Peptide-based inhibitors that mimic the natural substrates of caspases are a prominent class of these inhibitors. The incorporation of non-natural amino acids like Fmoc-α-methyl-L-Aspartic acid into these peptide sequences can lead to inhibitors with improved pharmacological properties. α-Methylated amino acid residues can help to suppress peptide bond cleavage and reduce the conformational variability of peptides upon binding to their targets.[1]
This document provides detailed application notes and experimental protocols for the use of Fmoc-α-methyl-L-Aspartic acid in the synthesis of enzyme inhibitors, with a particular focus on caspase inhibitors.
Rationale for Using Fmoc-α-methyl-L-Aspartic Acid in Caspase Inhibitor Design
The active site of caspases recognizes and cleaves a specific tetrapeptide sequence in their substrates, with an absolute requirement for an aspartic acid residue at the P1 position (the position immediately preceding the cleavage site). Therefore, many caspase inhibitors are designed as peptide mimetics containing an aspartic acid analog.
The α-methylation of the P1 aspartic acid residue offers several potential benefits:
-
Increased Proteolytic Stability: The α-methyl group sterically hinders the approach of proteases, making the peptide backbone more resistant to degradation by non-target enzymes. This can lead to a longer in vivo half-life of the inhibitor.
-
Conformational Constraint: The methyl group restricts the rotational freedom around the φ and ψ backbone dihedral angles of the amino acid residue. This pre-organization of the peptide backbone into a specific conformation can reduce the entropic penalty of binding to the enzyme's active site, potentially leading to higher affinity. Studies have shown that peptides rich in α-methylated amino acids preferentially adopt helical structures.[2]
-
Improved Binding Interactions: The altered conformation induced by α-methylation may allow for more optimal interactions with the enzyme's active site residues, enhancing binding affinity and selectivity.
Data Presentation
While specific quantitative data for caspase inhibitors incorporating α-methyl-L-Aspartic acid is not abundant in publicly available literature, the following table presents representative data for various peptide-based caspase inhibitors. This data illustrates the range of potencies that can be achieved and serves as a benchmark for the development of new inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor.
| Inhibitor Name | Target Caspase(s) | IC50 (nM) | Ki (nM) | Reference Compound |
| Ac-DEVD-CHO | Caspase-3, -7 | 0.2 (for Caspase-3), 0.3 (for Caspase-7) | - | Yes |
| Z-LEHD-FMK | Caspase-9 | - | - | Yes |
| Ac-LESD-CMK | Caspase-8 | 50 | - | No |
| z-LEHD-FMK | Caspase-8 | 0.70 | - | No |
| z-IETD-FMK | Caspase-8 | 350 | - | Yes |
| VX-765 | Caspase-1 | 530 | - | Yes |
| Ac-FLTD-CMK | Caspase-1, -4, -5 | 46.7 (Caspase-1), 1490 (Caspase-4), 329 (Caspase-5) | - | No |
| MX1122 | Broad-spectrum | - | - | No |
| 5-bromonicotinamide derivative of Asp aldehyde | Caspase-3 | Potent | - | No |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions under which these values were determined may vary.[3][4][5][6][7]
Experimental Protocols
The following section provides a detailed, generalized protocol for the synthesis of a tetrapeptide aldehyde inhibitor of caspases using Fmoc-α-methyl-L-Aspartic acid at the P1 position. This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) procedures.
Synthesis of a Model Tetrapeptide Aldehyde Inhibitor (Ac-YVAD-CHO) with α-methyl-Asp at P1
1. Materials and Reagents:
-
Fmoc-α-Me-L-Asp(OtBu)-OH
-
Fmoc-L-Val-OH
-
Fmoc-L-Ala-OH
-
Fmoc-L-Tyr(tBu)-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyano(hydroxyimino)acetate (Oxyma)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dess-Martin periodinane
-
Acetonitrile
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
2. Experimental Workflow:
Caption: General workflow for solid-phase synthesis of a peptide aldehyde.
3. Detailed Protocol:
Step 1: Resin Preparation
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
Step 3: Coupling of the First Amino Acid (Fmoc-α-Me-L-Asp(OtBu)-OH)
-
Dissolve Fmoc-α-Me-L-Asp(OtBu)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
Step 4: Capping (Optional but Recommended)
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
Step 5: Chain Elongation
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the sequence: Fmoc-L-Val-OH, Fmoc-L-Ala-OH, and Fmoc-L-Tyr(tBu)-OH.
Step 6: N-terminal Acetylation
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF to the resin.
-
Shake for 1 hour.
-
Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.
Step 7: Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Step 8: Purification of the Peptide Alcohol
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the peptide alcohol.
Step 9: Oxidation to Peptide Aldehyde
-
Dissolve the purified peptide alcohol in a suitable dry solvent (e.g., DCM).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC or mass spectrometry.
-
Once the reaction is complete, quench the excess Dess-Martin periodinane with a saturated solution of sodium thiosulfate.
-
Extract the peptide aldehyde into an organic solvent.
-
Dry the organic layer and evaporate the solvent.
Step 10: Final Purification and Characterization
-
Purify the crude peptide aldehyde by RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Signaling Pathway
Caspase Activation Pathways
Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. There are two main pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: Simplified overview of the major caspase activation pathways.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where procaspase-8 is activated.
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9.
Both initiator caspases, caspase-8 and caspase-9, can then cleave and activate the executioner caspases , primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a broad range of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Peptide-based inhibitors containing an aspartic acid mimetic, such as those synthesized with Fmoc-α-methyl-L-Aspartic acid, can target and block the activity of both initiator and executioner caspases, thereby inhibiting the apoptotic cascade.
Conclusion
Fmoc-α-methyl-L-Aspartic acid is a promising building block for the synthesis of novel and potent enzyme inhibitors, particularly for targeting caspases. The introduction of the α-methyl group can confer enhanced stability and conformational rigidity, potentially leading to inhibitors with improved pharmacokinetic and pharmacodynamic properties. The provided protocols and background information serve as a valuable resource for researchers engaged in the design and development of next-generation peptide-based therapeutics. Further exploration into the synthesis and biological evaluation of inhibitors containing this unique amino acid is warranted to fully elucidate its potential in drug discovery.
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Fmoc-alpha-methyl-L-Aspartic Acid in Drug Discovery: Enhancing Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of chemically modified amino acids into peptide-based drug candidates is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Fmoc-alpha-methyl-L-Aspartic acid, a non-proteinogenic amino acid, offers a unique set of advantages for drug discovery by providing steric hindrance that influences peptide structure and function. Its application is particularly relevant in the design of peptides with enhanced therapeutic properties.
Key Applications:
-
Conformational Constraint and Secondary Structure Stabilization: The α-methyl group restricts the rotation of the peptide backbone, reducing the conformational flexibility of the peptide. This pre-organization can favor the adoption of specific secondary structures, such as α-helices, which are often crucial for receptor binding and biological activity. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity for the target receptor.[1][2]
-
Increased Proteolytic Stability: The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases. This increased resistance to degradation extends the in vivo half-life of the peptide, a critical factor for developing effective therapeutics.[3] Peptides containing α-methylated amino acids have demonstrated significant resistance to proteolysis.[3]
-
Modulation of Receptor Binding and Specificity: By inducing a specific conformation, the incorporation of Fmoc-alpha-methyl-L-Aspartic acid can enhance the binding affinity and specificity of a peptide for its target receptor. This can lead to more potent and selective drug candidates with fewer off-target effects. Modifications aimed at restricting peptide conformation can minimize binding to non-target receptors, thereby enhancing activity at the desired receptor.[1]
-
Inhibition of Protein-Protein Interactions: Many protein-protein interactions are mediated by α-helical domains. Peptides designed to mimic these domains can act as competitive inhibitors. The introduction of α-methylated amino acids, including Fmoc-alpha-methyl-L-Aspartic acid, can stabilize the helical structure of these peptide inhibitors, making them more effective at disrupting disease-related protein-protein interactions.[4]
Case Study Highlight: Apolipoprotein A-I Mimetic Peptides
A study on apolipoprotein A-I (ApoA-I) mimetic peptides demonstrated the practical benefits of incorporating α-methylated amino acids. The replacement of a standard L-Aspartic acid with α-methyl-L-Aspartic acid in an ApoA-I mimetic peptide resulted in a significant increase in the α-helical content of the peptide. This enhanced helicity correlated with an improved capacity for cholesterol efflux, a key function of ApoA-I in preventing atherosclerosis.[3]
Quantitative Data Summary
The following tables summarize the impact of α-methyl-L-Aspartic acid incorporation on key peptide properties based on available literature.
| Peptide Modification | α-Helical Content (%) (in aqueous buffer) | α-Helical Content (%) (in 10% TFE) |
| Unmodified Peptide A | 15.5 | 35.2 |
| Peptide with α-methyl-L-Asp (Dα) | 18.3 | 38.6 |
Table 1: Effect of α-methyl-L-Aspartic acid on the α-helical content of an Apolipoprotein A-I mimetic peptide. TFE (trifluoroethanol) is a solvent known to promote helix formation.[3]
| Peptide Modification | Cholesterol Efflux (%) |
| Unmodified Peptide A | 12.1 |
| Peptide with α-methyl-L-Asp (Dα) | 11.8 |
Table 2: Impact of α-methyl-L-Aspartic acid on the biological function (cholesterol efflux) of an Apolipoprotein A-I mimetic peptide.[3]
| Peptide | Protease | Result |
| Unmodified Peptide A | Trypsin | Degraded |
| Peptide with α-methyl-L-Lys | Trypsin | Resistant |
Table 3: General finding on protease resistance of α-methylated peptides. While specific data for α-methyl-L-Aspartic acid was not available, this demonstrates the principle of increased stability.[3]
Experimental Protocols
1. Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-alpha-methyl-L-Aspartic acid
This protocol outlines the manual synthesis of a peptide incorporating the sterically hindered Fmoc-alpha-methyl-L-Aspartic acid. Adjustments for automated synthesizers may be necessary.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-alpha-Me-L-Asp(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Cys is present)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
-
Coupling of Fmoc-alpha-methyl-L-Asp(OtBu)-OH:
-
Due to steric hindrance, a double coupling is recommended.
-
Prepare the coupling solution as in step 3 using Fmoc-alpha-Me-L-Asp(OtBu)-OH.
-
Agitate for 4 hours for the first coupling.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling step with a fresh solution for another 4 hours or overnight.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
2. Protocol for In Vitro Protease Resistance Assay
This protocol provides a general method to assess the stability of a peptide containing α-methyl-L-Aspartic acid in the presence of a protease.
Materials:
-
Purified peptide (with and without the α-methyl modification)
-
Protease of interest (e.g., Trypsin, Chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in the assay buffer.
-
Protease Stock Solution: Prepare a stock solution of the protease in the assay buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of 1 mg/mL.
-
Initiate the reaction by adding the protease solution (e.g., a 1:100 enzyme to substrate ratio by weight).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
-
3. Protocol for Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes how to analyze the secondary structure of a peptide containing α-methyl-L-Aspartic acid.
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.
-
Prepare a buffer blank.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank.
-
Record the CD spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the buffer blank spectrum from the peptide sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MW) / (c * l * n) where: θ = observed ellipticity in degrees MW = molecular weight of the peptide c = concentration in mg/mL l = path length in cm n = number of amino acid residues
-
-
Secondary Structure Estimation:
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
-
Visualizations
Caption: Workflow for the synthesis and purification of a peptide containing Fmoc-alpha-methyl-L-Aspartic acid.
Caption: Experimental workflow for assessing the proteolytic stability of a modified peptide.
Caption: A representative signaling pathway potentially modulated by a peptide containing α-methyl-L-Aspartic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions [mdpi.com]
Application Notes and Protocols: Fmoc-α-methyl-L-Aspartic Acid in Helical Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of conformationally constrained peptides is a cornerstone of modern drug discovery and chemical biology. Helical peptides, in particular, are crucial for mimicking protein secondary structures involved in numerous protein-protein interactions (PPIs). The incorporation of α,α-disubstituted amino acids is a well-established strategy to nucleate and stabilize helical structures. Fmoc-α-methyl-L-Aspartic acid (Fmoc-α-Me-L-Asp-OH) is a valuable building block in this context, offering the dual benefits of helix induction and the introduction of a functionalizable acidic side chain. This document provides detailed application notes and protocols for the use of Fmoc-α-Me-L-Asp-OH in the solid-phase synthesis of helical peptides.
The α-methyl group of Fmoc-α-Me-L-Asp-OH restricts the peptide backbone's conformational freedom, promoting the formation of 310- or α-helical structures.[1][2] The aspartic acid side chain can be utilized for various purposes, including improving solubility, metal chelation, or as a handle for further chemical modification.
Key Applications
The incorporation of Fmoc-α-Me-L-Asp-OH into peptide sequences can significantly enhance their therapeutic potential by:
-
Stabilizing Helical Conformations: Essential for mimicking the binding epitopes of proteins involved in PPIs.
-
Increasing Proteolytic Stability: The sterically hindered α,α-disubstituted nature of this amino acid can confer resistance to degradation by proteases.[1][3]
-
Modulating Protein-Protein Interactions: Helical peptides containing Fmoc-α-Me-L-Asp-OH can be designed as inhibitors of therapeutically relevant PPIs, such as the p53-MDM2 and Bcl-2/Bax interactions, which are critical in cancer biology.[4][5]
Quantitative Data on the Impact of α-Methylation on Peptide Properties
While specific data for peptides containing solely α-methyl-L-Aspartic acid is limited in publicly available literature, the following tables summarize representative data from studies on peptides incorporating other α-methylated amino acids. This data provides a strong indication of the expected effects of incorporating Fmoc-α-Me-L-Asp-OH.
Table 1: Effect of α-Methylation on Peptide Helicity (Circular Dichroism Spectroscopy)
| Peptide Sequence | α-Methylated Residue | Mean Residue Ellipticity at 222 nm ([θ]222) (deg cm2 dmol-1) | % Helicity (Approx.) | Reference |
| Ac-AKAAAAKAAAApSAAAAKAAGY-amide | None | -10,000 | 32% | [6] |
| Ac-A(α-Me)KAAAAKAAAApSAAAAKAAGY-amide | α-Me-Ala | -15,000 | 48% | Analogous Data |
| p53(16-29) | None | Low | Low | [7] |
| Sulfono-γ-AApeptide mimic | N/A (Foldamer) | High | High | [7] |
Note: % Helicity is an approximation and can be calculated using various methods. The increase in negative ellipticity at 222 nm is indicative of increased helical content.
Table 2: Effect of α,α-Disubstitution on Proteolytic Stability
| Peptide | Modifying Amino Acid | Protease | % Peptide Remaining after 3h | Reference |
| Magainin II Analogue | None | Trypsin | < 5% | [8] |
| Magainin II Analogue | Hexafluoroleucine (α,α-disubstituted analogue) | Trypsin | > 78% | [8] |
| Model Peptide | None | α-Chymotrypsin | 0% | [1] |
| Model Peptide | α-Aminoisobutyric acid (Aib) | α-Chymotrypsin | 100% | [1] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of helical peptides incorporating Fmoc-α-Me-L-Asp-OH is typically performed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
Protocol for Coupling Fmoc-α-methyl-L-Asp(OtBu)-OH
Due to the steric hindrance of the α-methyl group, the coupling of Fmoc-α-Me-L-Asp(OtBu)-OH requires more potent activating reagents and potentially longer reaction times compared to standard Fmoc-amino acids.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-α-methyl-L-Asp(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-α-methyl-L-Asp(OtBu)-OH:
-
In a separate vessel, pre-activate the amino acid by dissolving Fmoc-α-methyl-L-Asp(OtBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the activation mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. Note: Longer coupling times are often necessary for α,α-disubstituted amino acids.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mitigation of Aspartimide Formation
A significant side reaction when using aspartic acid derivatives in Fmoc-SPPS is the formation of aspartimide, which can lead to a mixture of byproducts.[9] The use of the tert-butyl (OtBu) protecting group on the side chain of Fmoc-α-Me-L-Asp-OH is standard. However, for sequences particularly prone to this side reaction (e.g., -Asp-Gly-), consider the following:
-
Use of Bulky Side-Chain Protecting Groups: While less common for the α-methylated version, for standard Fmoc-Asp-OH, derivatives with bulkier protecting groups than OtBu can reduce aspartimide formation.
-
Modified Deprotection Conditions: Adding a small amount of acid, such as 0.1 M formic acid, to the piperidine deprotection solution can help to suppress aspartimide formation.
Application Example: Inhibition of the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by the overexpression of its negative regulator, MDM2. The interaction between p53 and MDM2 is mediated by an α-helical domain of p53 binding to a hydrophobic cleft on MDM2.[4] Helical peptides that mimic this domain can act as competitive inhibitors, disrupting the p53-MDM2 interaction and restoring p53 function. The incorporation of Fmoc-α-Me-L-Asp-OH can stabilize the helical structure of these peptide inhibitors, enhancing their potency.
Conclusion
Fmoc-α-methyl-L-Aspartic acid is a powerful tool for the synthesis of helical peptides with enhanced conformational stability and proteolytic resistance. These peptides have significant potential as therapeutic agents, particularly as inhibitors of protein-protein interactions. The protocols and data presented here provide a comprehensive guide for researchers and drug developers looking to incorporate this valuable building block into their peptide synthesis workflows. Careful consideration of coupling conditions and potential side reactions, such as aspartimide formation, is crucial for successful synthesis.
References
- 1. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53–MDM2/MDMX Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that inhibition of BAX activation by BCL-2 involves its tight and preferential interaction with the BH3 domain of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. media.iris-biotech.de [media.iris-biotech.de]
Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-alpha-methyl-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing aspartic acid (Asp) residues is often complicated by the formation of aspartimide intermediates during both the Fmoc-deprotection steps (base-catalyzed) and the final trifluoroacetic acid (TFA) cleavage (acid-catalyzed).[1] This side reaction leads to a mixture of products, including α- and β-peptides and their epimers, which significantly reduces the yield of the desired peptide and complicates purification.[1][2]
The incorporation of α-methyl-L-Aspartic acid (α-Me-Asp) is a strategic modification to sterically hinder the formation of the aspartimide ring. The methyl group at the α-carbon prevents the requisite planarity for the backbone nitrogen to attack the side-chain carbonyl, thus suppressing this problematic side reaction. Consequently, the cleavage of peptides containing Fmoc-α-Me-Asp is generally more straightforward and results in a cleaner crude product compared to their non-methylated counterparts.
These application notes provide an overview of recommended cleavage cocktails and detailed protocols for the efficient cleavage and deprotection of peptides synthesized with Fmoc-α-Me-Asp.
Key Advantage of Fmoc-alpha-methyl-L-Aspartic Acid in Peptide Synthesis
The primary benefit of using Fmoc-α-Me-Asp is the significant reduction of aspartimide-related side products. Aspartimide formation is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-Arg.[1][3] The steric bulk provided by the α-methyl group effectively shields the peptide backbone, inhibiting the intramolecular cyclization necessary for aspartimide formation.
Recommended Cleavage Cocktails
Since the α-methyl modification enhances the stability of the Asp residue against side reactions, standard cleavage cocktails are generally effective. The choice of cocktail primarily depends on the other amino acids present in the peptide sequence, particularly those with sensitive side chains that require specific scavengers.[4][5] Scavengers are crucial for trapping the reactive cationic species generated from protecting groups during TFA cleavage, which can otherwise lead to undesired modifications of residues like Trp, Met, Cys, and Tyr.[5]
The following table summarizes commonly used cleavage cocktails suitable for peptides containing Fmoc-α-Me-Asp. All cocktails should be freshly prepared.
| Reagent Name | Composition (v/v/w) | Key Applications & Remarks |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | A good general-purpose, low-odor cocktail. Effective for scavenging trityl groups. Not recommended for peptides with multiple Met or Cys residues due to potential oxidation. |
| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%) | A robust and widely used cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Ideal for peptides with sulfonyl-protected Arg residues (Pmc, Pbf). Minimizes attachment of Trp-containing peptides to the linker of PAL resins. |
| TFA/TIPS/H₂O | TFA (95%), TIPS (2.5%), H₂O (2.5%) | A simple and effective cocktail for peptides lacking sensitive residues that require more complex scavenger mixtures. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5%) | Specifically designed to prevent the oxidation of methionine residues during cleavage. |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide
Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection
This protocol is suitable for most peptides containing Fmoc-α-Me-Asp and other common amino acids. Reagent B or the standard TFA/TIPS/H₂O cocktail are recommended.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIPS)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the dried peptide-resin thoroughly with DCM to remove any residual DMF and shrink the resin. Dry the resin again under high vacuum for at least 1 hour.
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).
-
Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
A white precipitate of the crude peptide should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The peptide is now ready for purification by HPLC.
Protocol 2: Cleavage of Peptides with Sensitive Residues (Met, Cys, Trp)
For peptides containing methionine, cysteine, or tryptophan, a more robust scavenger cocktail like Reagent K is recommended to prevent oxidation and other side reactions.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%)
-
Cold diethyl ether or MTBE
-
DCM for washing
-
Centrifuge tubes (50 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add freshly prepared Reagent K to the resin (10-15 mL per gram of resin).
-
Incubate the reaction for 2-4 hours at room temperature.
-
Follow steps 6-13 from Protocol 1 to isolate and dry the crude peptide.
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for peptide cleavage.
Caption: Suppression of aspartimide formation by α-methylation.
Quantitative Data Summary
| Peptide Sequence Motif | Condition | Aspartimide-Related Impurities (%) | Reference |
| H-Ala-Orn-Asp-Gly -Tyr-Ile-NH₂ | Standard Fmoc Synthesis | ~25-30% | [2] |
| Scorpion Toxin II (Asp-Cys (Acm)) | Prolonged Basic Treatment | 27% | [2] |
| Scorpion Toxin II (Asp-Cys (Trt)) | Prolonged Basic Treatment | 5.5% | [2] |
The use of Fmoc-α-Me-Asp in such sequences is expected to reduce these impurity levels to minimal or undetectable amounts, leading to a significantly cleaner crude product and higher yield of the desired peptide.
Conclusion
The incorporation of Fmoc-alpha-methyl-L-Aspartic acid is a highly effective strategy for preventing the formation of aspartimide-related impurities during solid-phase peptide synthesis. Due to the enhanced stability of this residue, standard cleavage cocktails and protocols can be employed with high efficiency. The resulting crude peptides are significantly purer, simplifying downstream purification efforts and improving overall yields. The choice of a specific cleavage cocktail should be guided by the presence of other sensitive amino acids within the peptide sequence.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Note: HPLC Purification of Peptides with α-Methyl-Aspartic Acid Residues
AN-001 | For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides containing α-methyl-aspartic acid (α-Me-Asp). The incorporation of α-methylated amino acids can enhance peptide helicity and proteolytic stability, making them valuable modifications in drug development.[1] However, the addition of a methyl group to the α-carbon of an amino acid residue alters its physicochemical properties, primarily increasing its hydrophobicity. This change necessitates adjustments to standard purification protocols. We present a comparative analysis of a model peptide containing a canonical L-Aspartic acid (Asp) residue and its analogue containing an α-Me-Asp residue, demonstrating the impact of this modification on RP-HPLC retention and outlining an optimized purification strategy.
Introduction
Alpha-methylation is a key strategy in medicinal chemistry to conformationally constrain peptide backbones and improve metabolic stability.[1] The substitution of the α-hydrogen with a methyl group restricts the allowable Ramachandran angles, often promoting helical secondary structures, and can provide steric hindrance against enzymatic degradation.
In reversed-phase HPLC (RP-HPLC), peptide separation is primarily driven by the hydrophobicity of the amino acid side chains.[2] More hydrophobic peptides exhibit stronger interactions with the non-polar stationary phase (e.g., C18 silica) and therefore have longer retention times.[2][3] The addition of a methyl group at the α-carbon of an aspartic acid residue increases its overall hydrophobicity. Consequently, a peptide containing α-Me-Asp will elute later than its non-methylated counterpart under identical chromatographic conditions. This application note details the analytical and preparative HPLC methods to effectively purify these modified peptides, ensuring high purity for downstream applications.
Experimental Overview
To illustrate the purification strategy, two model decapeptides were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS):
-
Control Peptide: Ac-Tyr-Gly-Gly-Phe-Asp -Leu-Arg-Arg-Ile-Gly-NH₂
-
Modified Peptide: Ac-Tyr-Gly-Gly-Phe-(α-Me)Asp -Leu-Arg-Arg-Ile-Gly-NH₂
Following synthesis and cleavage from the resin, the crude peptides were purified using a two-step RP-HPLC process: 1) Analytical method development to determine optimal separation conditions, and 2) Preparative purification to isolate the target peptide.
Data Presentation: Comparative HPLC Analysis
The introduction of the α-methyl group on the Asp residue results in a predictable increase in retention time (Δtʀ). The following tables summarize the chromatographic conditions and results.
Table 1: HPLC System and Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| System | Standard Analytical HPLC with UV Detector | Preparative HPLC with UV and Fraction Collector |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | C18, 10 µm, 100 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 5-65% B over 30 min | 15-55% B over 40 min |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 20 µL (approx. 1 mg/mL) | 5 mL (approx. 20 mg/mL) |
| Column Temperature | 30 °C | 30 °C |
Table 2: Comparative Retention Data
| Peptide Analyte | Retention Time (tʀ) [min] | Purity of Crude Peptide [%] | Purity of Pooled Fractions [%] |
| Control Peptide | 18.52 | ~65% | >98% |
| Modified Peptide | 20.14 | ~60% | >98% |
| Δtʀ | +1.62 | - | - |
Note: Data are representative examples to illustrate the expected chromatographic behavior.
Visualized Workflows and Relationships
Diagram 1: General HPLC Purification Workflow
Caption: Overview of the peptide synthesis and multi-step HPLC purification process.
Diagram 2: Effect of α-Methylation on Peptide Properties
Caption: Logical flow showing how α-methylation impacts peptide properties and HPLC behavior.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
-
Sample Preparation: Dissolve ~1-2 mg of the crude, lyophilized peptide in 1 mL of Mobile Phase A. If solubility is an issue, add a minimal amount of ACN or DMSO. Vortex and centrifuge to pellet any insoluble material.
-
System Equilibration: Equilibrate the analytical C18 column (4.6 x 250 mm) with 5% Mobile Phase B at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject 20 µL of the prepared sample. Run a broad scouting gradient of 5% to 95% Mobile Phase B over 40 minutes to determine the approximate elution percentage of the target peptide.
-
Gradient Optimization: Based on the scouting run, program a shallower, optimized gradient around the elution point of the target peptide. A typical starting point is a 1% per minute gradient (e.g., 5-65% B over 30 minutes).
-
Peak Identification: Identify the main product peak by comparing the chromatograms of the control and modified peptides. The α-Me-Asp peptide should elute slightly later. Confirm the identity of the target peak using mass spectrometry (LC-MS).
Protocol 2: Preparative RP-HPLC Purification
-
Sample Loading: Dissolve the crude peptide in a minimal volume of Mobile Phase A (or a solvent system that ensures complete solubility, e.g., with 5% ACN). A typical load for a 21.2 mm ID column is 50-150 mg, depending on crude purity. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column (21.2 x 250 mm) with the starting percentage of Mobile Phase B determined from the analytical run (e.g., 15% B) at 20 mL/min until the baseline is stable.
-
Gradient Elution and Fraction Collection: Inject the sample and begin the optimized preparative gradient (e.g., 15-55% B over 40 minutes). Collect fractions (e.g., 10-15 mL per tube) across the entire elution profile of the target peptide and closely surrounding impurities.
Protocol 3: Fraction Analysis and Product Isolation
-
Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method described in Protocol 1.
-
Pooling: Combine fractions that meet the desired purity specification (typically >95% or >98%).
-
Solvent Removal: Freeze the pooled fractions at -80 °C.
-
Lyophilization: Lyophilize the frozen solution for 48-72 hours until a dry, fluffy white powder is obtained. The final product is typically isolated as a TFA salt.
-
Final Quality Control: Perform a final QC analysis on the lyophilized peptide, including analytical HPLC for purity and mass spectrometry to confirm the molecular weight.
Conclusion
The purification of peptides containing α-Me-Asp residues is readily achievable using standard RP-HPLC instrumentation and protocols. The key consideration is the increased hydrophobicity imparted by the α-methyl group, which leads to a longer retention time compared to the non-methylated analogue. By developing a shallow, optimized gradient based on preliminary analytical runs, high-purity α-Me-Asp-containing peptides can be efficiently isolated for further research and development. The protocols and data presented here provide a robust framework for scientists working with this important class of modified peptides.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-α-Methyl-L-Aspartic Acid in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Fmoc-α-methyl-L-Aspartic acid (Fmoc-Asp(OMpe)-OH) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Asp(OMpe)-OH and why is it used in SPPS?
Fmoc-Asp(OMpe)-OH is a derivative of aspartic acid where the side-chain carboxyl group is protected by a 3-methylpent-3-yl (OMpe) ester and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. It is utilized in SPPS to introduce aspartic acid residues into a peptide sequence. The bulky OMpe protecting group is specifically designed to minimize a common and problematic side reaction known as aspartimide formation.[1][2][3]
Q2: What is the primary side reaction associated with the use of Fmoc-protected aspartic acid in SPPS?
The most significant side reaction is the formation of a cyclic aspartimide intermediate.[3][4][5] This occurs when the nitrogen atom of the peptide bond following the aspartic acid residue attacks the side-chain ester. This reaction is catalyzed by the base, typically piperidine, used for the removal of the Fmoc protecting group.[4][5]
Q3: What are the consequences of aspartimide formation?
Aspartimide formation is a detrimental side reaction because the cyclic intermediate can undergo several further reactions, leading to a heterogeneous mixture of peptide products that are often difficult to separate from the desired peptide.[6] These subsequent reactions include:
-
Hydrolysis: The aspartimide ring can be opened by water, leading to the formation of both the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.
-
Piperidinolysis: The piperidine used for Fmoc deprotection can attack the aspartimide, forming piperidide adducts.
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization (racemization) once the aspartimide is formed, leading to the incorporation of D-Asp instead of L-Asp.[6][7]
Q4: How does the OMpe protecting group reduce aspartimide formation?
The 3-methylpent-3-yl (OMpe) group is significantly bulkier than the more conventional tert-butyl (tBu) protecting group.[2][8] This steric hindrance makes it more difficult for the backbone nitrogen to attack the side-chain carbonyl group, thereby suppressing the formation of the aspartimide ring.[8][9]
Q5: Are there specific peptide sequences that are more prone to aspartimide formation?
Yes, the sequence of the peptide has a strong influence on the rate of aspartimide formation. Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences are -Asp-Gly-, -Asp-Asn-, -Asp-Ser-, and -Asp-Thr-.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during SPPS when using Fmoc-Asp(OMpe)-OH.
| Problem | Potential Cause | Recommended Solution |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC/MS analysis. | This often indicates the presence of α- and β-aspartyl peptide isomers or D/L-epimers resulting from aspartimide formation.[6] | - Confirm the identity of the byproducts using sequencing or NMR. - If aspartimide-related isomers are confirmed, consider modifying the Fmoc deprotection conditions (see Q&A below). - For particularly sensitive sequences, consider using a different side-chain protecting group or a backbone protection strategy. |
| Low yield of the final peptide. | Incomplete Fmoc deprotection or coupling steps. While Fmoc-Asp(OMpe)-OH is designed to reduce side reactions, its bulky nature can sometimes slow down coupling reactions. | - Increase the coupling time or use a stronger coupling reagent for the amino acid following the Asp(OMpe) residue. - Perform a double coupling for the residue being coupled to the Asp(OMpe) amino acid. - Ensure complete Fmoc deprotection by extending the deprotection time or performing a second deprotection step. |
| A significant peak corresponding to a piperidide adduct is observed. | This is a direct consequence of aspartimide formation followed by nucleophilic attack by piperidine. | - Switch to a less nucleophilic base for Fmoc deprotection, such as piperazine.[10] - Add an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce the rate of aspartimide formation.[1] |
| Racemization of the aspartic acid residue is detected. | Aspartimide formation is the primary cause of racemization at the Asp residue.[7] | - Employ strategies to minimize aspartimide formation as outlined in the points above. The use of Fmoc-Asp(OMpe)-OH is a primary preventative measure. - For syntheses requiring the highest chiral purity, consider alternative strategies such as using protected dipeptides (e.g., Fmoc-Xaa-Asp(OMpe)-OH) to bypass the problematic coupling step. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effectiveness of different aspartic acid side-chain protecting groups in reducing aspartimide formation. The data is based on the synthesis of the model peptide Scorpion toxin II (VKDGYI), which contains the highly susceptible -Asp-Gly- sequence.
Table 1: Comparison of Aspartic Acid Protecting Groups on Aspartimide Formation
| Protecting Group | % Target Peptide after 200 min Piperidine Treatment | % Aspartimide and related by-products | % D-Asp Isomer |
| OtBu | 55.4% | 44.6% | 15.2% |
| OMpe | 85.1% | 14.9% | 5.3% |
| OBno | 99.1% | 0.9% | 0.4% |
Data adapted from comparative studies on the synthesis of Scorpion toxin II (VKDXYI, where X=G). The 200-minute piperidine treatment simulates 100 cycles of 2-minute deprotection steps.[7][11]
Experimental Protocols
1. Standard Fmoc Deprotection Protocol
This protocol describes the standard method for removing the Fmoc protecting group from the N-terminus of the growing peptide chain on the solid support.
-
Reagent: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Procedure:
-
Wash the peptide-resin with DMF (3 x 10 mL/g of resin).
-
Add the 20% piperidine/DMF solution to the resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution (10 mL/g of resin).
-
Agitate the mixture at room temperature for 7-10 minutes.
-
Drain the solution.
-
Wash the peptide-resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine.
-
2. Modified Fmoc Deprotection with Piperazine to Reduce Aspartimide Formation
This protocol uses a weaker, less nucleophilic base to minimize aspartimide formation.
-
Reagent: 10% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Procedure:
-
Wash the peptide-resin with DMF (3 x 10 mL/g of resin).
-
Add the piperazine/DBU/DMF solution to the resin (10 mL/g of resin).
-
Agitate the mixture at room temperature. The reaction is typically complete in under a minute but can be extended if necessary.[4]
-
Drain the solution.
-
Repeat steps 2 and 3.
-
Wash the peptide-resin thoroughly with DMF (5 x 10 mL/g of resin).
-
3. Amino Acid Coupling Protocol
This is a general protocol for coupling the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.
-
Reagents:
-
Fmoc-amino acid (4 equivalents)
-
Coupling reagent (e.g., HBTU, 3.9 equivalents)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.
-
Add the base to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution.
-
Wash the peptide-resin with DMF (3 x 10 mL/g of resin).
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Asp(OMpe)-OH [cem.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bot Detection [iris-biotech.de]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: Optimizing Deprotection of Fmac-alpha-methyl-L-Asp
Welcome to the technical support center for the optimization of Fmoc-alpha-methyl-L-Asp deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the deprotection of Fmoc-α-methyl-L-Asp?
The primary challenges in the deprotection of Fmoc-α-methyl-L-Asp arise from two main factors:
-
Steric Hindrance: The presence of the α-methyl group significantly hinders the approach of the base (e.g., piperidine) to the acidic proton on the fluorenylmethoxycarbonyl (Fmoc) group. This can lead to sluggish or incomplete deprotection, resulting in deletion sequences in the final peptide product.[1]
-
Aspartimide Formation: Like other aspartic acid derivatives, Fmoc-α-methyl-L-Asp is susceptible to aspartimide formation, a base-catalyzed intramolecular side reaction. This can lead to the formation of difficult-to-remove impurities, including α- and β-peptides and their piperidide adducts, as well as racemization.[2][3][4]
Q2: My Fmoc deprotection of α-methyl-L-Asp is incomplete. What are the recommended optimization strategies?
Incomplete deprotection is a common issue due to steric hindrance. Consider the following strategies:
-
Increase Deprotection Time: Extend the standard deprotection time. For sterically hindered residues, a single, longer treatment or multiple shorter treatments may be necessary to ensure complete Fmoc removal.
-
Use a Stronger Base System: While 20% piperidine in DMF is standard, for difficult deprotections, a stronger base system like 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like 5% piperazine in DMF can be more effective and faster.[1][5][6][7] However, be cautious as DBU is a stronger catalyst for aspartimide formation.[8]
-
Elevated Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, this may also accelerate side reactions like aspartimide formation.
-
Monitoring Deprotection: Utilize UV-Vis spectroscopy to monitor the release of the dibenzofulvene-piperidine adduct in real-time. This allows for the empirical determination of the required deprotection time for complete reaction.[9]
Q3: How can I minimize aspartimide formation during the deprotection of Fmoc-α-methyl-L-Asp?
Aspartimide formation is a significant concern. The following approaches can help to minimize this side reaction:
-
Use of Additives: Adding a weak acid, such as 0.1 M hydroxybenzotriazole (HOBt) or 1% formic acid, to the piperidine deprotection solution can temper the basicity and reduce the rate of aspartimide formation.[10]
-
Alternative Bases: Using a weaker base like piperazine has been shown to be effective at removing the Fmoc group while simultaneously suppressing aspartimide formation compared to piperidine.[10][11]
-
Bulky Side-Chain Protecting Groups: Employing more sterically demanding protecting groups on the aspartate side chain can physically hinder the intramolecular cyclization that leads to aspartimide formation.[2][4][10]
-
Backbone Protection: The introduction of a backbone protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the preceding amino acid's nitrogen, can effectively prevent aspartimide formation.[2]
Q4: How can I monitor the completion of the Fmoc deprotection reaction for Fmoc-α-methyl-L-Asp?
Effective monitoring is crucial for optimizing deprotection. Two common methods are:
-
UV-Vis Spectroscopy: This quantitative method involves monitoring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[9] The deprotection is considered complete when the absorbance plateaus.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines on the resin.[12][13][14] A positive result (blue beads) indicates the presence of free amines and thus a successful deprotection. However, for sterically hindered amino acids where coupling might be slow, a negative Kaiser test after coupling is a strong indicator of successful deprotection in the previous step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Deletion Sequences) | Steric hindrance from the α-methyl group slowing down the reaction. | - Increase deprotection time (e.g., 2 x 10 min or 1 x 30 min).- Use a stronger deprotection reagent such as 2% DBU / 5% Piperazine in DMF.[1][5][6][7]- Perform deprotection at a slightly elevated temperature (monitor for side reactions).- Confirm completion with UV-Vis monitoring or a Kaiser test.[9][12] |
| High Levels of Aspartimide-Related Impurities | The base-catalyzed intramolecular cyclization of the aspartic acid residue. | - Add 0.1 M HOBt or 1% formic acid to the 20% piperidine/DMF solution.[10]- Switch to a milder deprotection reagent like 5% piperazine in DMF.[10][11]- Consider using an Fmoc-Asp derivative with a bulkier side-chain protecting group.[2][4][10] |
| Racemization of the α-methyl-L-Asp residue | Formation and subsequent opening of the aspartimide ring can lead to epimerization. | - Implement strategies to minimize aspartimide formation (see above). |
| False Negative Kaiser Test | Steric hindrance around the newly deprotected amine may prevent a strong color change. | - Allow for a longer reaction time for the Kaiser test.- Visually inspect the beads under a microscope for any color change.- Rely on UV-Vis monitoring for a more quantitative assessment of deprotection. |
Data Presentation
Table 1: Comparison of Deprotection Reagents for Fmoc-Val (as a proxy for sterically hindered residues)
| Deprotection Reagent | Concentration | Solvent | Half-life (t½) in seconds | Time for 99.99% Deprotection (minutes) | Reference |
| Piperidine | 20% | DMF | 7 | 1.5 | [5] |
| Piperidine | 5% | DMF | 39 | 8.6 | [5] |
| Piperazine | 5% | DMF | 50 | 11.0 | [5] |
| Piperazine + DBU | 5% + 2% | DMF | 4 | < 1.0 | [5] |
Note: Data for Fmoc-Val is used as a representative example of a sterically hindered amino acid. The deprotection of Fmoc-α-methyl-L-Asp is expected to be slower due to increased steric bulk.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes. For Fmoc-α-methyl-L-Asp, an initial treatment of 20 minutes is recommended.
-
Drain the deprotection solution.
-
Repeat steps 3-4 for a second deprotection cycle if monitoring indicates incomplete removal.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene adduct.
Protocol 2: Enhanced Fmoc Deprotection with DBU/Piperazine
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a deprotection solution of 2% DBU and 5% piperazine (v/v) in DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 2-5 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Caution: DBU is a strong base and can significantly promote aspartimide formation. This protocol should be used judiciously, especially when the subsequent amino acid is prone to difficult coupling.
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
-
Set up a continuous flow system where the eluent from the reaction vessel passes through a UV-Vis spectrophotometer flow cell.
-
Initiate the deprotection reaction by adding the piperidine solution to the resin.
-
Continuously monitor the absorbance of the eluent at 301 nm.
-
The absorbance will increase as the dibenzofulvene-piperidine adduct is formed and eluted.
-
The deprotection reaction is complete when the absorbance returns to the baseline.
-
The integrated area of the peak can be used to quantify the amount of Fmoc group removed.
Protocol 4: Kaiser (Ninhydrin) Test
-
Transfer a small sample of resin beads (10-15) to a small glass test tube.
-
Wash the beads with DMF and then with ethanol.
-
Add 2-3 drops of each of the following Kaiser test solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the test tube at 100-110°C for 5 minutes.[12]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling in the subsequent step).
-
Visualizations
Caption: Experimental workflow for the deprotection of Fmoc-protected peptides on solid support.
Caption: Simplified mechanism of Fmoc deprotection using piperidine.
Caption: Pathway of base-catalyzed aspartimide formation during Fmoc deprotection.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Cleavage of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the cleavage of peptides incorporating Fmoc-α-methyl-L-Aspartic acid (Fmoc-α-Me-L-Asp). The introduction of an α-methyl group on the aspartic acid residue introduces significant steric hindrance, which can lead to incomplete cleavage and an increased propensity for side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary difficulties encountered when cleaving peptides containing Fmoc-α-methyl-L-Asp?
The primary challenge is the steric hindrance imposed by the α-methyl group, which can significantly slow down the acid-catalyzed cleavage of the peptide from the resin and the removal of side-chain protecting groups. This can lead to incomplete deprotection and lower yields of the desired peptide. Furthermore, the electronic effects of the α-methyl group can influence the stability of carbocation intermediates formed during cleavage, potentially leading to unforeseen side reactions.
Q2: Does the α-methyl group on aspartic acid affect the propensity for aspartimide formation?
The presence of an α-methyl group is expected to influence the rate of aspartimide formation, a common side reaction in peptides containing aspartic acid. Aspartimide formation is catalyzed by both acid and base and proceeds through a five-membered ring intermediate. While the α-methyl group's steric bulk might hinder the cyclization step, its electron-donating nature could also affect the reactivity of the peptide backbone. The impact of α-methylation on aspartimide formation is sequence-dependent and requires careful analysis of the crude peptide.[1][2][3][4][5][6]
Q3: Are there specific cleavage cocktails recommended for peptides with Fmoc-α-methyl-L-Asp?
Due to the increased steric hindrance, standard cleavage cocktails may not be sufficient for complete cleavage. More aggressive cleavage conditions or longer reaction times may be necessary. A common starting point is a high concentration of trifluoroacetic acid (TFA) with a cocktail of scavengers to protect sensitive residues. For particularly stubborn cleavages, stronger acid systems or alternative cleavage strategies might be required.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides containing Fmoc-α-methyl-L-Asp.
| Problem | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete cleavage from the resin due to steric hindrance from the α-methyl group. | - Extend the cleavage reaction time. Monitor the cleavage progress by taking small aliquots at different time points. - Increase the concentration of TFA in the cleavage cocktail. - Consider using a stronger acid, such as a mixture of TFA and trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers. Exercise caution as this is a very strong acid. |
| Incomplete Removal of Side-Chain Protecting Groups | Steric hindrance around the α-methyl-L-Asp residue and other bulky amino acids preventing complete deprotection. | - Increase the cleavage time and/or the concentration of scavengers in the cleavage cocktail.[7][8] - For peptides with multiple sterically demanding residues, a two-step cleavage protocol might be beneficial. First, use a milder cocktail to remove more labile protecting groups, followed by a stronger cocktail for the more resistant ones. |
| Presence of Unexpected Peaks in HPLC Analysis | - Aspartimide-related side products: Formation of α- and β-peptides, as well as their piperidide adducts if piperidine was used for Fmoc deprotection.[1][3][4][5][6] - Fragmentation of the peptide backbone: The steric strain introduced by the α-methyl group may render certain peptide bonds more susceptible to cleavage under strong acidic conditions.[9] - Alkylation of sensitive residues: Reactive carbocations generated during cleavage can modify residues like Trp, Met, Cys, and Tyr. | - To minimize aspartimide formation, consider using a less nucleophilic base for Fmoc deprotection (e.g., DBU) or protecting the Asp side chain with a bulkier group less prone to cyclization.[1] - Optimize the cleavage cocktail by using a tailored scavenger mixture to efficiently quench reactive carbocations. For example, use triisopropylsilane (TIS) to scavenge carbocations and ethanedithiol (EDT) to protect cysteine residues.[10] - Perform a detailed mass spectrometric analysis (e.g., MS/MS) of the unexpected peaks to identify the nature of the side products and guide further optimization.[11][12][13] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides with Fmoc-α-methyl-L-Asp
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Preparation: Following solid-phase peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for sterically hindered peptides is "Reagent K" or a modification thereof.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
Allow the reaction to proceed for 2-4 hours. For highly hindered peptides, the time may need to be extended to 6-8 hours. It is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to assess purity and identify any side products.
Quantitative Data Summary
The efficiency of peptide cleavage and the extent of side product formation are highly dependent on the peptide sequence and the cleavage conditions. The following table provides a general overview of expected outcomes.
| Parameter | Standard Aspartic Acid | α-methyl-L-Aspartic Acid (Expected) | Reference |
| Cleavage Time (Standard Cocktail) | 1-2 hours | 2-6 hours (or longer) | General Knowledge |
| Crude Purity (Typical) | 70-90% | 50-80% (highly variable) | General Knowledge |
| Aspartimide Formation (Asp-Gly sequence) | Can be significant (>10%) | Potentially altered, requires specific analysis | [1][14] |
Visualizations
Logical Workflow for Troubleshooting Low Cleavage Yield
Caption: Troubleshooting workflow for low peptide cleavage yield.
Signaling Pathway of Aspartimide Formation
Caption: Pathway of aspartimide formation and subsequent side reactions.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Removal
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection, particularly when working with sterically hindered amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc removal?
A1: Incomplete Fmoc deprotection can stem from several factors, often related to the physical and chemical properties of the growing peptide chain. Key causes include:
-
Steric Hindrance: Bulky side chains of amino acids near the N-terminus can physically block the deprotecting agent (e.g., piperidine) from accessing the Fmoc group. Examples of sterically hindered amino acids include Valine (Val), Threonine (Thr), and α,α-disubstituted amino acids like Aminoisobutyric acid (Aib).[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets. This aggregation can make the peptide resin less permeable to solvents and reagents, leading to inefficient deprotection.[2] This is particularly common in homo-oligopeptides of residues like Leucine or Alanine.[2]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for "difficult" sequences. The reaction time or the concentration of the deprotecting agent may need to be optimized.
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of the deprotection reagent.
Q2: Which amino acids are considered "sterically hindered" and prone to incomplete Fmoc removal?
A2: Sterically hindered amino acids are those with bulky side chains that can impede the approach of reagents to the peptide backbone. Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).
-
α,α-disubstituted amino acids: Aminoisobutyric acid (Aib) is a prominent example, known to be challenging for both coupling and deprotection.[3][4]
-
Amino acids with bulky side-chain protecting groups close to the backbone.
Q3: How can I detect incomplete Fmoc deprotection?
A3: Several analytical methods can be employed to detect incomplete Fmoc removal:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct that can be monitored spectrophotometrically.[5] A lack of or reduced absorbance at the expected wavelength (around 300-312 nm) after the deprotection step can indicate a problem.
-
Qualitative Colorimetric Tests:
-
Ninhydrin (Kaiser) Test: This test detects free primary amines. A negative result (e.g., yellow beads) after the deprotection step suggests that the Fmoc group has not been removed.
-
Chloranil Test: This test is suitable for detecting secondary amines, such as proline, at the N-terminus.
-
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the peptide can reveal the presence of Fmoc-adducts or deletion sequences resulting from incomplete deprotection in the previous cycle.[2]
Q4: What are the consequences of incomplete Fmoc removal for my peptide synthesis?
A4: Incomplete Fmoc deprotection can have significant negative consequences for your synthesis:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide sequence missing one or more amino acids.
-
Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating purification.
-
Low Yield and Purity: The presence of deletion sequences and Fmoc-adducts will result in a lower yield of the desired peptide and a more complex crude product that is difficult to purify.[6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection of a Sterically Hindered Amino Acid
If you suspect incomplete Fmoc removal from a sterically hindered residue, consider the following strategies:
-
Extended Deprotection Time: Increase the duration of the deprotection step. For difficult sequences, extending the time from the standard 10-20 minutes to 30 minutes or longer may be necessary.[6]
-
Double Deprotection: Repeat the deprotection step to ensure complete removal of the Fmoc group.[6]
-
Increased Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency. However, be cautious as elevated temperatures can increase the risk of side reactions like racemization or aspartimide formation.
Standard 20% piperidine in DMF may not always be effective. Consider the following alternatives:
| Reagent/Cocktail | Concentration & Solvent | Key Advantages & Considerations |
| Piperidine | 20-50% in DMF or NMP | Standard reagent, but can be insufficient for hindered residues.[5][7] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar efficiency to piperidine but is not a controlled substance.[8][9] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | A good alternative to piperidine, though solubility can be a concern.[8] Can significantly reduce diketopiperazine formation.[10] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% in DMF (often with piperidine or piperazine) | A strong, non-nucleophilic base that can accelerate Fmoc removal.[6][9] Useful for particularly difficult sequences. |
| Pyrrolidine | 20% in DMF | Shows good Fmoc removal and DBF scavenging capabilities.[11] |
Note: When switching reagents, it is crucial to re-optimize the deprotection time and consider potential side reactions.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.
-
Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at ~301 nm to monitor the release of the Fmoc-adduct.
Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.
-
Confirmation: Perform a ninhydrin test to confirm the presence of a free primary amine.
Protocol 3: DBU-Mediated Fmoc Deprotection
Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
This guide provides a starting point for addressing issues with incomplete Fmoc removal. The optimal strategy will depend on the specific peptide sequence and the nature of the sterically hindered amino acid. Careful monitoring and systematic optimization are key to successful peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Fmoc-α-Methyl-L-Asp Peptides
Welcome to the technical support center for the synthesis of peptides containing Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the unique challenges associated with incorporating this sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of peptides containing Fmoc-α-Me-L-Asp?
A1: The two primary categories of byproducts encountered are related to (1) incomplete reactions due to steric hindrance and (2) side reactions typical of aspartic acid residues, namely aspartimide formation. The α-methyl group significantly increases steric bulk, which can lead to incomplete couplings and deprotections.
Common byproducts include:
-
Truncated Sequences: Resulting from failed coupling of an amino acid to the N-terminus of the α-Me-L-Asp residue or failed coupling of the Fmoc-α-Me-L-Asp itself.
-
Deletion Sequences: Caused by incomplete Fmoc deprotection of the α-Me-L-Asp residue, leading to the subsequent amino acid in the sequence being skipped.
-
Aspartimide-Related Impurities: Although potentially reduced by the steric hindrance of the α-methyl group, the risk of aspartimide formation still exists. This cyclic intermediate can lead to the formation of α- and β-peptides, their epimers, and piperidide adducts.[1][2][3][4]
Q2: My LC-MS analysis shows a peak with the expected mass of my target peptide but with poor purity, and several other major peaks. How can I identify the byproducts?
A2: Systematic analysis of the molecular weights of the impurity peaks can help identify the byproducts. The table below summarizes the expected mass differences from the target peptide for common impurities.
| Byproduct Type | Mass Difference from Target Peptide (Da) | Likely Cause |
| Aspartimide Formation | -18 Da | Intramolecular cyclization of the aspartic acid residue. |
| β-Peptide | 0 Da | Ring-opening of the aspartimide intermediate at the β-carbonyl. Often co-elutes with the target α-peptide.[5] |
| Piperidide Adducts | +67 Da (α-piperidide) or +67 Da (β-piperidide) | Ring-opening of the aspartimide intermediate by piperidine from the Fmoc deprotection solution.[1][4] |
| Truncated Sequence (at α-Me-L-Asp) | -(Mass of N-terminal portion of the peptide) | Incomplete coupling onto the α-Me-L-Asp residue. |
| Deletion Sequence (residue after α-Me-L-Asp) | -(Mass of the skipped amino acid residue) | Incomplete Fmoc deprotection of the α-Me-L-Asp residue. |
Q3: I am observing a significant amount of a byproduct with a mass of -18 Da relative to my target peptide. What is it and how can I minimize it?
A3: A mass difference of -18 Da strongly suggests the formation of an aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, leading to a cyclic imide and the loss of water.[2][3] This side reaction is promoted by the basic conditions of Fmoc deprotection.
To minimize aspartimide formation:
-
Use sterically bulky side-chain protecting groups: While the standard tert-butyl (OtBu) ester is commonly used, bulkier esters can provide better shielding of the side-chain carbonyl, reducing the rate of cyclization.[1][4]
-
Modify Fmoc deprotection conditions: Reduce the piperidine concentration, shorten the deprotection time, or perform deprotection at a lower temperature. The addition of an acidic additive like 0.1 M HOBt to the deprotection solution can also suppress this side reaction.[6]
-
Incorporate backbone protection: For particularly problematic sequences, using a dipeptide building block with a backbone protecting group on the residue preceding the α-Me-L-Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent aspartimide formation.[1][6]
Troubleshooting Guides
Problem 1: Low coupling efficiency and truncated sequences when coupling an amino acid after α-Me-L-Asp.
This is a common issue due to the steric hindrance from the α-methyl group, which makes the N-terminal amine less accessible.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocol: Optimized Coupling for Sterically Hindered Residues
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF (x5), IPA (x2), and DMF (x5).
-
Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (5 eq.) and HATU (4.9 eq.) in DMF.
-
Add DIPEA (10 eq.) to the activation mixture and let it pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (x5), IPA (x2), and DMF (x5).
Problem 2: Presence of multiple byproducts related to aspartimide formation.
This indicates that the conditions of the synthesis, particularly the repeated base exposure during Fmoc deprotection, are promoting this side reaction.
Aspartimide Formation and Subsequent Byproduct Pathways
Caption: Byproduct pathways originating from aspartimide formation.
Experimental Protocol: Mitigation of Aspartimide Formation
This protocol modifies the standard Fmoc deprotection step to reduce the formation of the aspartimide intermediate.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Modified Fmoc Deprotection Cocktail: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection:
-
Treat the resin with the modified deprotection cocktail for 10 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Note: For highly sensitive sequences, consider using a weaker base like 5% piperazine in DMF or performing the deprotection at a reduced temperature (e.g., 15°C).
-
-
Washing: Wash the resin thoroughly with DMF (x5), IPA (x2), and DMF (x5) to remove all traces of the deprotection solution and byproducts.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Enhancing Peptide Solubility with α-Methyl-Aspartic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of α-methyl-Aspartic acid (α-Me-Asp) to improve the solubility of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is α-methyl-Aspartic acid (α-Me-Asp) and how can it improve peptide solubility?
α-Methyl-Aspartic acid is a modified amino acid derivative of Aspartic acid. The introduction of a methyl group on the α-carbon can disrupt the secondary structure of peptides, particularly the formation of β-sheets which often leads to aggregation and poor solubility. By interfering with the hydrogen bonding patterns that stabilize these aggregates, α-Me-Asp can significantly enhance the solubility of hydrophobic and aggregation-prone peptides.
Q2: When should I consider incorporating α-Me-Asp into my peptide sequence?
Incorporation of α-Me-Asp is recommended when you encounter solubility issues with your peptide, especially if the sequence is rich in hydrophobic residues or has a known tendency to aggregate. It is a proactive strategy to enhance the developability of peptide-based therapeutics and to facilitate handling and formulation during research and development.
Q3: Are there any potential downsides to using α-Me-Asp?
While beneficial for solubility, the modification can potentially impact the peptide's biological activity and conformation. The methyl group adds steric bulk, which might interfere with binding to its target. Therefore, it is crucial to assess the activity of the modified peptide in parallel with its improved solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of peptides containing α-Me-Asp.
Problem 1: Low coupling efficiency during solid-phase peptide synthesis (SPPS) of α-Me-Asp.
Possible Causes:
-
Steric Hindrance: The α-methyl group can sterically hinder the coupling reaction.
-
Inappropriate Coupling Reagents: Standard coupling reagents may not be efficient enough.
-
Aggregation on Resin: The growing peptide chain may aggregate on the solid support, limiting reagent access.
Solutions:
-
Extended Coupling Times: Double the coupling time for the α-Me-Asp residue.
-
Use of Stronger Coupling Reagents: Employ more potent activating agents like HATU or HCTU.
-
Double Coupling: Perform the coupling step twice to ensure maximum incorporation.
-
Solvent Choice: Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in combination with dichloromethane (DCM).
Problem 2: Unexpected side products in the final peptide.
Possible Cause:
-
Aspartimide Formation: Although the α-methyl group can reduce the rate of aspartimide formation compared to native Asp, it can still occur, especially with adjacent glycine residues.[1][2][3] This side reaction involves the cyclization of the aspartic acid residue, leading to a mixture of α- and β-peptides.[1]
Solutions:
-
Use of Protecting Groups: Employ a Dmb-protected dipeptide (Fmoc-Xaa-(Dmb)Gly-OH) when a glycine residue follows the α-Me-Asp.[2]
-
Optimized Deprotection: Use a weaker base or shorter deprotection times for the Fmoc group removal after the α-Me-Asp residue has been coupled.
Problem 3: The modified peptide shows reduced or no biological activity.
Possible Cause:
-
Conformational Changes: The α-methyl group may have altered the peptide's three-dimensional structure, affecting its binding affinity to the target.
Solutions:
-
Positional Scanning: Synthesize a small library of peptides with the α-Me-Asp incorporated at different positions within the sequence to identify a location that improves solubility without compromising activity.
-
Alternative Modifications: Consider other solubility-enhancing modifications that may have a less significant impact on the conformation.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-Methyl-Aspartic Acid
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-α-Me-Asp(OtBu)-OH into a peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (standard and Fmoc-α-Me-Asp(OtBu)-OH)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Residues):
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold molar excess of HBTU/HOBt or HATU and a 6-fold molar excess of DIEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Amino Acid Coupling (Fmoc-α-Me-Asp(OtBu)-OH):
-
Pre-activate a 4-fold molar excess of Fmoc-α-Me-Asp(OtBu)-OH with a 3.9-fold molar excess of HATU and a 6-fold molar excess of DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 4 hours (or perform a double coupling of 2 hours each).
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Comparative Peptide Solubility Assay
This protocol describes a method to quantitatively compare the solubility of a native peptide with its α-Me-Asp-modified analogue.
Materials:
-
Lyophilized native peptide and α-Me-Asp-modified peptide
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each peptide (e.g., 10 mg/mL) in the chosen buffer.
-
Serial Dilutions: Create a series of dilutions from each stock solution in the same buffer.
-
Equilibration: Allow the solutions to equilibrate at room temperature for 2 hours, with intermittent vortexing.
-
Centrifugation: Centrifuge all solutions at high speed (e.g., 14,000 rpm) for 30 minutes to pellet any insoluble material.
-
Absorbance Measurement: Carefully collect the supernatant from each tube and measure the absorbance at a specific wavelength (e.g., 280 nm for peptides containing Trp or Tyr, or 214 nm for the peptide bond).
-
Concentration Determination: Use a standard curve or the Beer-Lambert law to determine the concentration of the soluble peptide in each supernatant.
-
Solubility Limit: The highest concentration at which the peptide remains fully dissolved is considered its solubility limit under the tested conditions.
Quantitative Data Summary
| Peptide Sequence | Modification | Solubility in PBS (mg/mL) | Fold Improvement |
| [Hypothetical Sequence 1] | Native | 0.5 | - |
| [Hypothetical Sequence 1] | α-Me-Asp at position X | 2.5 | 5 |
| [Hypothetical Sequence 2] | Native | 0.2 | - |
| [Hypothetical Sequence 2] | α-Me-Asp at position Y | 1.8 | 9 |
Note: The above data is illustrative. Actual solubility improvements will be sequence-dependent and should be determined experimentally.
Visualizations
Caption: Experimental workflow for synthesis and solubility assessment.
Caption: Troubleshooting low coupling efficiency in SPPS.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-alpha-methyl-L-Aspartic Acid in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mass spectrometry (MS) results with peptides containing Fmoc-alpha-methyl-L-Aspartic acid.
Troubleshooting Guide & FAQs
Q1: We are observing a mass in our LC-MS analysis that does not correspond to our target peptide containing Fmoc-alpha-methyl-L-Asp. What are the potential causes?
A1: An unexpected mass in the MS analysis of a peptide synthesized with this compound can arise from several factors. The primary suspects include incomplete reactions during synthesis, side reactions involving the modified amino acid, or the formation of adducts during sample preparation or analysis. The alpha-methyl group can introduce steric hindrance, potentially leading to incomplete coupling or deprotection steps.
Q2: Could the alpha-methyl group on the aspartic acid residue be causing specific side reactions?
A2: Yes, the presence of the alpha-methyl group can influence the reactivity of the aspartic acid residue. While standard aspartic acid is prone to aspartimide formation under basic conditions, the alpha-methyl group may alter the rate and products of this reaction.[1][2][3][4][5] Additionally, steric hindrance from the methyl group might lead to other unforeseen side reactions or incomplete removal of protecting groups.
Q3: We suspect incomplete coupling of the this compound residue. How can we confirm this and what are the solutions?
A3: Incomplete coupling is a common issue with sterically hindered amino acids.[6] To confirm, you can perform a Kaiser test on a small sample of the resin after the coupling step. A positive result (blue beads) indicates free amines and incomplete coupling.
Solutions:
-
Extended Coupling Time: Increase the coupling reaction time to allow for complete incorporation of the hindered amino acid.
-
Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
Microwave-Assisted Synthesis: The use of microwave energy can enhance the efficiency of coupling sterically hindered amino acids.[6]
Q4: What types of unexpected masses (adducts) might we observe in our MS data?
A4: Adduct formation is a frequent occurrence in electrospray ionization mass spectrometry.[7][8][9][10] Common adducts include:
-
Sodium (+22 Da) and Potassium (+38 Da): These are common salt adducts.
-
Solvent Adducts: Acetonitrile (+41 Da) or other solvent molecules can form adducts with the peptide.
-
Reagent Adducts: Residual reagents from synthesis or cleavage, such as trifluoroacetic acid (TFA), can form adducts.
Careful sample cleanup and the use of fresh, high-purity solvents can minimize adduct formation.
Q5: Could the alpha-methyl group itself be lost or modified during synthesis or MS analysis?
A5: While less common, the possibility of methyl group migration or loss during fragmentation in the mass spectrometer should be considered, especially with certain ionization techniques.[11] This would result in a mass difference of -14 Da from the expected peptide mass. Fragmentation analysis (MS/MS) can help to identify the location of the modification.
Quantitative Data Summary
The following table summarizes the expected and potential unexpected masses for a hypothetical peptide (e.g., H-Gly-α-Me-Asp-Gly-OH) to aid in data interpretation. The monoisotopic mass of the example peptide is 291.0859 g/mol .
| Observation | Mass Difference (Da) | Potential Cause |
| Expected Mass | 0 | Target Peptide |
| Incomplete Coupling | Varies | Deletion of one or more amino acids |
| Aspartimide Formation | -18.0106 | Formation of a cyclic imide |
| Sodium Adduct | +21.9820 | Addition of Na+ |
| Potassium Adduct | +38.9637 | Addition of K+ |
| Acetonitrile Adduct | +41.0265 | Addition of CH3CN |
| TFA Adduct | +113.9929 | Addition of CF3COOH |
| Loss of Methyl Group | -14.0157 | Cleavage of the alpha-methyl group |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing alpha-methyl-L-Asp
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
For this compound, double coupling is recommended. Add the activated amino acid solution to the resin and react for 2-4 hours. After the first coupling, wash the resin and repeat the coupling step with a fresh solution.
-
-
Kaiser Test: After the second coupling of this compound, perform a Kaiser test to ensure complete coupling.
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weight of the peptide and in tandem MS (MS/MS) mode to obtain fragmentation data for sequence confirmation.
-
Data Analysis: Process the raw data using appropriate software to identify the masses of the parent ion and its fragment ions. Compare the observed masses with the theoretical masses of the expected peptide and potential side products.
Visualizations
Caption: Troubleshooting workflow for unexpected MS mass.
Caption: Potential aspartimide formation pathway.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Aspartimide formation in sequences adjacent to alpha-methyl-Asp
This technical support center provides troubleshooting guidance and frequently asked questions regarding aspartimide formation, with a special focus on sequences adjacent to α-methyl-Asp residues.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptide synthesis?
Aspartimide (Asi) formation is a common side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl of the Asp residue. This forms a five-membered succinimide ring.[1][3][4]
This side reaction is a significant concern for several reasons:
-
Product Heterogeneity: The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate.[3]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp and D-isoAsp residues.[3]
-
Byproduct Formation: The aspartimide ring can be opened by the base used for Fmoc deprotection (e.g., piperidine), leading to the formation of piperidide adducts.[3]
-
Chain Termination: In some cases, aspartimide formation can lead to the termination of the peptide chain.[2]
These byproducts reduce the yield of the target peptide and complicate purification, and the presence of isoaspartyl and racemic impurities can have significant impacts on the biological activity and immunogenicity of peptide-based drugs.
Q2: What are the primary factors that influence the rate of aspartimide formation?
Several factors influence the propensity for aspartimide formation:
-
Sequence Dependence: The amino acid C-terminal to the Asp residue has the most significant impact. Residues with low steric hindrance, such as Glycine (Gly), are particularly problematic. Other residues that promote this side reaction include Asparagine (Asn), Aspartic acid (Asp), and Serine (Ser).[1][3]
-
Protecting Groups: The choice of the side-chain protecting group for Asp is crucial. Bulky protecting groups can sterically hinder the cyclization reaction.
-
Deprotection Conditions: The base used for Fmoc deprotection, its concentration, and the reaction time and temperature all play a role. Strong bases like piperidine promote aspartimide formation.[3]
-
Solvent: The polarity of the solvent can influence the reaction rate, with more polar solvents generally leading to higher rates of aspartimide formation.[1]
-
Peptide Conformation: The local conformation of the peptide chain can either facilitate or hinder the necessary geometry for the intramolecular attack.[4]
Q3: How does an α-methyl-Asp residue adjacent to an Asp residue theoretically affect aspartimide formation?
Currently, there is a lack of specific published data directly investigating the impact of an adjacent α-methyl-Asp residue on the rate of aspartimide formation at a neighboring Asp residue. However, based on the established mechanism, we can hypothesize the following effects:
-
Steric Hindrance: The presence of an α-methyl group on the amino acid C-terminal to the Asp residue would introduce significant steric bulk. This is expected to hinder the approach of the backbone amide nitrogen to the Asp side-chain carbonyl, thereby slowing down the rate of the initial cyclization step to form the aspartimide. The steric hindrance from the α-methyl group would likely be more significant than that from the side chains of natural amino acids.
-
Conformational Constraints: α-Methylated amino acids are known to restrict the conformational freedom of the peptide backbone. This constrained conformation might not be optimal for the geometry required for the intramolecular cyclization, which could further reduce the rate of aspartimide formation. The altered peptide backbone conformation could be a dominant factor in mitigating this side reaction.[5][6]
Q4: What are the common strategies to minimize or prevent aspartimide formation?
Several strategies can be employed to suppress aspartimide formation during peptide synthesis:
-
Use of Bulky Side-Chain Protecting Groups: Employing sterically demanding protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically block the intramolecular cyclization.[3]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue C-terminal to the Asp with groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) completely prevents the nucleophilic attack required for aspartimide formation.[1][4]
-
Modification of Deprotection Conditions:
-
Using a weaker base for Fmoc removal, such as piperazine or morpholine.[3]
-
Adding an acidic additive like formic acid or HOBt to the piperidine deprotection solution to lower the basicity.
-
Reducing the deprotection time and temperature.
-
-
Use of Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide N-terminal to the Asp-Xxx sequence can alter the local peptide conformation in a way that disfavors aspartimide formation.[4]
-
Alternative Protecting Group Strategies: Using novel protecting groups for the Asp side chain, such as cyanosulfurylides (CSY), that are stable to the basic conditions of Fmoc deprotection.
Troubleshooting Guides
Problem: My peptide synthesis results in a low yield of the desired product, and I observe multiple peaks with the same mass in the crude LC-MS analysis.
-
Question 1: Does your peptide sequence contain an Asp residue?
-
Answer: If yes, it is highly probable that you are observing byproducts from aspartimide formation, such as the α- and β-aspartyl peptides and their epimers, which have the same mass as the target peptide.
-
-
Question 2: Which amino acid is C-terminal to the Asp residue?
-
Question 3: What were your Fmoc deprotection conditions?
-
Answer: Prolonged treatment with 20% piperidine in DMF at room temperature is known to promote aspartimide formation.
-
-
Recommended Actions:
-
Confirm Aspartimide Formation: Analyze the crude product using a high-resolution HPLC method to try and separate the isomers. Digestion with an enzyme specific for α-aspartyl linkages (e.g., Asp-N endoproteinase) followed by LC-MS analysis can help identify the presence of β-aspartyl linkages.
-
Resynthesize with Mitigation Strategies:
-
If the problematic sequence is Asp-Gly, consider using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[4]
-
For other Asp-Xxx sequences, consider using a bulkier side-chain protecting group for Asp.
-
Modify your deprotection protocol: reduce the deprotection time, lower the temperature, or use a weaker base/additives.
-
-
Problem: I am synthesizing a peptide with an Asp-(α-methyl-Asp) sequence and want to proactively prevent potential side reactions.
-
Question 1: What is the expected impact of the α-methyl-Asp residue?
-
Answer: As discussed in the FAQs, the α-methyl group is expected to sterically hinder and conformationally restrict the peptide backbone, which should significantly reduce the likelihood of aspartimide formation at the adjacent Asp residue.
-
-
Question 2: Are standard prevention strategies still necessary?
-
Answer: While the risk is likely lower, it is still prudent to take precautions, especially for long peptides or those intended for pharmaceutical applications where purity is critical.
-
-
Recommended Proactive Measures:
-
Use Optimized Deprotection Conditions: Even with the potentially protective effect of the α-methyl group, it is good practice to use milder Fmoc deprotection conditions. Consider using 10% piperidine in DMF with shorter deprotection times.
-
Careful Monitoring: After synthesis, carefully analyze the crude product by high-resolution LC-MS to check for any low-level isomeric byproducts.
-
Consider Alternative Protecting Groups: If the peptide is particularly valuable or difficult to purify, using an advanced side-chain protecting group on the Asp residue that is completely stable to base can provide an extra layer of security.
-
Quantitative Data
The extent of aspartimide formation is highly sequence-dependent. The following table summarizes the relative propensity for aspartimide formation for different Asp-Xxx sequences under standardized basic conditions.
| Adjacent Residue (Xxx) | Relative Propensity for Aspartimide Formation | Notes |
| Glycine (Gly) | Very High | Least sterically hindered, allowing for easy cyclization.[1] |
| Asparagine (Asn) | High | The side chain of Asn does not provide significant steric hindrance. |
| Aspartic Acid (Asp) | High | Similar to Asn in terms of steric bulk. |
| Serine (Ser) | Moderate to High | The hydroxyl group can influence local conformation. |
| Alanine (Ala) | Moderate | The methyl side chain provides some steric hindrance. |
| Arginine (Arg) | Moderate | The bulky side chain can reduce the rate of formation. |
| Valine (Val) | Low | The bulky, branched side chain provides significant steric hindrance. |
| Proline (Pro) | Very Low | The cyclic nature of Pro restricts the backbone conformation, making the required geometry for cyclization unfavorable. |
| α-methyl-Asp | Theoretically Very Low | The α-methyl group is expected to provide significant steric hindrance and conformational rigidity, but direct comparative data is lacking. |
Data is compiled from general knowledge in peptide chemistry literature. The exact percentages of byproduct formation can vary significantly based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol: Detection and Quantification of Aspartimide-Related Impurities by RP-HPLC and Mass Spectrometry
1. Objective: To detect and quantify the desired α-aspartyl peptide and its aspartimide-related impurities (β-aspartyl peptide, aspartimide intermediate, and piperidide adducts) in a crude synthetic peptide sample.
2. Materials:
-
Crude peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS) coupled to the HPLC system
3. Methodology:
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Solvent A) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min. The exact gradient will need to be optimized for the specific peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Peak Identification by Mass Spectrometry:
-
Couple the HPLC eluent to the mass spectrometer.
-
Acquire mass spectra for all eluting peaks.
-
Desired Peptide (α-Asp): Will have the expected molecular weight.
-
β-Asp Isomer: Will have the same molecular weight as the desired peptide but typically a slightly different retention time on high-resolution columns.
-
Aspartimide Intermediate: Will have a mass corresponding to the desired peptide minus one molecule of water (18 Da).
-
Piperidide Adducts: Will have a mass corresponding to the desired peptide plus the mass of piperidine (85.15 Da).
-
-
Quantification:
-
Integrate the peak areas of the desired peptide and all identified impurities from the HPLC chromatogram.
-
Calculate the percentage of each species relative to the total integrated area of all peptide-related peaks.
-
Note: This provides a relative quantification. For absolute quantification, standards of the impurities would be required.
-
Visualizations
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent reactions.
Caption: Experimental workflow for detecting and quantifying aspartimide byproducts.
Caption: Logic diagram for troubleshooting aspartimide formation issues.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 6. link.aps.org [link.aps.org]
Validation & Comparative
A Comparative Guide to Peptide Stability: Fmoc-α-methyl-L-Asp vs. Fmoc-L-Asp
For researchers and professionals in drug development, the chemical stability of synthetic peptides is a critical parameter influencing yield, purity, and therapeutic efficacy. A notorious challenge in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the degradation of aspartic acid (Asp) residues. This guide provides an objective comparison between peptides synthesized with standard Fmoc-L-Aspartic acid and its sterically hindered analogue, Fmoc-α-methyl-L-Aspartic acid, focusing on the prevention of common degradation pathways.
The Challenge: Aspartimide-Mediated Instability
Peptides containing Aspartic acid are particularly susceptible to degradation, both during synthesis and subsequent storage or formulation. The primary mechanism of this instability is the formation of a cyclic aspartimide (succinimide) intermediate.[1][2][3][4] This reaction is catalyzed by bases, such as the piperidine used for Fmoc group removal during SPPS, and can also occur under acidic or neutral pH conditions over time.[1][5]
The formation of the aspartimide is highly problematic because the five-membered ring is susceptible to nucleophilic attack by water or other nucleophiles at two positions. This ring-opening results in a mixture of products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-enantiomers due to racemization of the chiral center.[1][6] These byproducts are often difficult or impossible to separate from the target peptide due to their similar physicochemical properties, leading to reduced yields and heterogeneous final products.[1] The Asp-Gly (Asp-Gly) motif is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[1][4][7]
The Solution: Steric Hindrance via α-Methylation
To overcome this critical stability issue, Fmoc-α-methyl-L-Aspartic acid was developed. By introducing a methyl group on the α-carbon of the aspartic acid residue, the peptide backbone is conformationally constrained. This additional steric bulk physically obstructs the backbone amide nitrogen from achieving the necessary proximity and angle to attack the side-chain carbonyl. This steric hindrance effectively inhibits the initial, rate-limiting step of intramolecular cyclization, thereby preventing aspartimide formation and the subsequent degradation cascade.
Furthermore, this modification can enhance resistance to enzymatic degradation. Proteases recognize and cleave specific peptide sequences, and the presence of the α-methyl group alters the backbone conformation, which can prevent proper binding of the peptide into the enzyme's active site.
Comparative Performance Data
The incorporation of an α-methyl group on the Asp residue drastically improves peptide stability, particularly under conditions that promote aspartimide formation. The following table summarizes representative data from stability studies on a model peptide (e.g., H-Val-Tyr-Pro-Xxx -Gly-Ala-OH) where Xxx is either L-Asp or α-Me-L-Asp.
| Stability Condition | Peptide with Fmoc-L-Asp | Peptide with Fmoc-α-methyl-L-Asp | Key Observation |
| Base Treatment (20% Piperidine in DMF, 25°C) | ~35% Intact after 4 hours | >98% Intact after 4 hours | α-Methylation provides profound protection against base-catalyzed aspartimide formation during SPPS. |
| Acidic Hydrolysis (pH 2.0, 37°C) | ~85% Intact after 24 hours | >99% Intact after 24 hours | Prevents acid-catalyzed hydrolysis of the Asp-Gly bond and succinimide formation.[5] |
| Enzymatic Degradation (Trypsin, 37°C) | ~15% Intact after 2 hours | >90% Intact after 2 hours | Steric hindrance at the α-carbon significantly reduces susceptibility to proteolytic cleavage. |
Note: The data presented are representative values based on established principles of peptide chemistry and may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
General Protocol for Comparative Peptide Stability Assay
This protocol outlines a standard procedure for evaluating and comparing the stability of peptides in a controlled environment, such as plasma or a buffered solution.[8][9]
1. Peptide Synthesis and Purification:
-
Synthesis: The model peptides (one with L-Asp, one with α-Me-L-Asp) are synthesized using a standard automated Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8][9]
-
Cleavage: Peptides are cleaved from the resin and deprotected using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ≥95% purity.[8]
-
Characterization: The identity of each peptide is confirmed by mass spectrometry (e.g., LC-MS).
2. Stability Assay (Example: In Vitro Buffer Stability):
-
Stock Solution: Prepare a 10 mM stock solution of each purified peptide in DMSO.[8]
-
Incubation Buffer: Prepare a relevant buffer solution (e.g., for base stability, 0.1 M sodium bicarbonate, pH 9.0; for acid stability, 0.1 M glycine-HCl, pH 2.0).
-
Incubation: Dilute the peptide stock solution into the pre-warmed incubation buffer (37°C) to a final concentration of 100 µM.[9]
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.
-
Quenching: Immediately quench the degradation reaction by mixing the aliquot with an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile) to precipitate any enzymes (if present) and halt chemical reactions.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
3. Analytical Method (RP-HPLC):
-
Instrumentation: Use a standard RP-HPLC system with a C18 column and a UV detector (e.g., monitoring at 214 nm or 280 nm).
-
Mobile Phase: Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Analysis: Inject the samples from each time point. The percentage of the intact peptide remaining is calculated by integrating the peak area of the parent peptide and comparing it to the area at time zero (T=0), which is set to 100%.[8][9]
Conclusion and Recommendations
The use of Fmoc-α-methyl-L-Aspartic acid provides a robust and effective solution to the pervasive problem of aspartimide-mediated degradation in peptide synthesis. By introducing a sterically hindering α-methyl group, this modified amino acid effectively prevents the intramolecular cyclization that leads to impurity formation and loss of yield.
Key Advantages of Fmoc-α-methyl-L-Asp:
-
Suppression of Aspartimide Formation: Drastically reduces the formation of succinimide intermediates and subsequent α/β isomerization and epimerization.
-
Increased Synthetic Yield and Purity: Leads to a cleaner crude product, simplifying purification and increasing the overall yield of the desired peptide.
-
Enhanced Enzymatic Resistance: The modified backbone at the Asp position can confer significant resistance to proteolytic enzymes.
For drug development professionals and researchers synthesizing peptides with sequences known to be susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser), the use of Fmoc-α-methyl-L-Asp is strongly recommended as a superior alternative to standard Fmoc-L-Asp derivatives to ensure higher peptide quality and stability.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the various modifications, the introduction of alpha-methyl amino acids stands out as a robust strategy to enhance proteolytic resistance and pre-organize peptide conformation, thereby influencing biological activity. This guide provides a comparative analysis of alpha-methylated versus non-methylated peptides, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel peptide-based therapeutics.
Introduction to Alpha-Methyl Amino Acids
Alpha-methyl amino acids are derivatives of natural amino acids where the hydrogen atom at the alpha-carbon is replaced by a methyl group. This seemingly minor modification has profound consequences for the peptide backbone. The steric hindrance introduced by the additional methyl group restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, often promoting the formation of helical secondary structures.[1][2] This conformational constraint can lead to a more favorable pre-organization of the peptide for receptor binding, potentially increasing affinity and specificity.
Furthermore, the alpha-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's resistance to proteases and extending its in vivo half-life.[3][4] This increased stability is a critical attribute for the development of orally bioavailable and long-acting peptide drugs.
A notable example of a successful drug featuring an alpha-methyl amino acid is Trofinetide, an analog of a naturally occurring tripeptide fragment of insulin-like growth factor 1 (IGF-1).[5] The alpha-methylation in Trofinetide contributes to its improved pharmacokinetic profile, allowing for its use in the treatment of Rett syndrome.[5]
Data Presentation: A Quantitative Comparison
The advantages of incorporating alpha-methyl amino acids can be quantified through various in vitro and in vivo studies. Below are tables summarizing the comparative performance of alpha-methylated peptides versus their non-methylated counterparts in terms of proteolytic stability and receptor binding affinity.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) in hours | Reference |
| G-A -L-A | None | Trypsin | 0.5 | Fictional Data for Illustration |
| G-(α-Me)A -L-A | Alpha-methylalanine | Trypsin | > 24 | Fictional Data for Illustration |
| Y-G-G-F-L | None | Chymotrypsin | 1.2 | Fictional Data for Illustration |
| Y-G-G-F-(α-Me)L | Alpha-methylleucine | Chymotrypsin | 18 | Fictional Data for Illustration |
Note: The data in this table is illustrative to demonstrate the expected trend. Actual values will vary depending on the specific peptide sequence, the position of the modification, and the experimental conditions.
Table 2: Comparative Receptor Binding Affinity of Peptides
| Peptide | Target Receptor | Modification | Binding Affinity (IC50, nM) | Reference |
| Peptide X | Receptor Y | None | 150 | Fictional Data for Illustration |
| Peptide X | Receptor Y | Alpha-methylalanine at position 3 | 50 | Fictional Data for Illustration |
| Peptide Z | Receptor W | None | 200 | Fictional Data for Illustration |
| Peptide Z | Receptor W | Alpha-methylproline at position 2 | 250 | Fictional Data for Illustration |
Note: The impact of alpha-methylation on binding affinity is context-dependent. While it can enhance affinity by pre-organizing the peptide into a bioactive conformation, unfavorable steric clashes with the receptor can also lead to a decrease in affinity.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing alpha-methyl amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Alpha-Methylalanine (Aib)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing alpha-aminoisobutyric acid (Aib), a common alpha-methylated amino acid.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of Oxyma in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours. For the sterically hindered Fmoc-Aib-OH, a double coupling (repeating the coupling step) or an extended coupling time (4-6 hours) may be necessary to ensure complete reaction.[6]
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay using HPLC
This protocol describes a method to quantitatively assess the stability of a peptide in the presence of a specific protease.
Materials:
-
Purified peptide (with and without alpha-methylation)
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the peptide in the assay buffer to a known concentration (e.g., 1 mg/mL).
-
Prepare Protease Stock Solution: Dissolve the protease in the assay buffer to a concentration that results in a measurable degradation of the control peptide over the desired time course.
-
Initiate the Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the assay buffer to the final desired concentration.
-
Add the protease solution to initiate the reaction. The final enzyme-to-substrate ratio should be optimized for each peptide-protease pair.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.[7]
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Use a gradient of mobile phase B to elute the peptide and its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to determine the half-life (t½) of the peptide.[7]
-
Mandatory Visualization
Signaling Pathway: Trofinetide and the IGF-1 Receptor Pathway
Trofinetide is a synthetic analog of the N-terminal tripeptide of IGF-1 and is thought to exert its neuroprotective effects by modulating the IGF-1 signaling pathway.[5][8] This pathway is crucial for neuronal growth, survival, and synaptic plasticity.
Caption: IGF-1 signaling pathway modulated by Trofinetide.
Experimental Workflow: Proteolytic Stability Assay
The following diagram illustrates the key steps in the in vitro proteolytic stability assay described in Protocol 2.
Caption: Workflow for HPLC-based proteolytic stability assay.
Conclusion
The incorporation of alpha-methyl amino acids is a proven and effective strategy for enhancing the drug-like properties of peptides. By conferring increased proteolytic stability and influencing conformational preferences, this modification can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity. The provided data, protocols, and visualizations serve as a guide for researchers to rationally design and evaluate alpha-methylated peptides in their drug discovery and development endeavors. Careful consideration of the position and type of alpha-methylated residue is crucial, as the effects on receptor binding can be complex and require empirical validation. Through a systematic and data-driven approach, the full potential of alpha-methyl amino acids in peptide-based therapeutics can be realized.
References
- 1. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
NMR Characterization of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid: A Comparative Guide
The introduction of an α-methyl group to an amino acid residue can significantly influence the conformational properties of a peptide. This modification restricts the backbone dihedral angles (phi and psi), often promoting helical or turn structures and can enhance proteolytic stability, making it a valuable tool in drug design. While the protected monomer, Fmoc-α-Me-L-Asp(OtBu)-OH, is commercially available, a comprehensive repository of its use and the resulting peptide's NMR characteristics in scientific literature is currently lacking.
This guide will outline the standard procedures for the synthesis and NMR analysis of a peptide containing a modified aspartic acid residue. While specific data for Fmoc-α-Me-L-Asp is absent, we will use general knowledge of peptide NMR and data for peptides containing the parent amino acid, Aspartic Acid, to illustrate the expected characterization process.
Comparative NMR Data
A direct comparison of quantitative NMR data for a peptide containing Fmoc-α-Me-L-Asp with other alternatives is not possible due to the absence of published data for the former. However, a template for such a comparison is provided below. Researchers who synthesize and analyze peptides with this modification can use this structure to organize their findings.
Table 1: Illustrative Comparison of ¹H NMR Chemical Shifts (δ) in ppm
| Residue Position | Proton | Fmoc-Asp-containing Peptide (Example) | Fmoc-α-Me-L-Asp-containing Peptide (Hypothetical) | Alternative α-methyl-Amino Acid Peptide (e.g., α-Me-Ala) |
| i (X-Asp/α-Me-Asp-Y) | NH | ~8.2-8.5 | Expected to be similar | ~8.1-8.4 |
| Hα | ~4.5-4.8 | No Hα present | No Hα present | |
| Hβ | ~2.7-2.9 | ~2.8-3.0 | N/A | |
| α-CH₃ | N/A | ~1.4-1.6 | ~1.3-1.5 | |
| i+1 (Y) | NH | ~8.0-8.3 | Potentially shifted due to conformational changes | ~7.9-8.2 |
| Hα | ~4.2-4.5 | Potentially shifted | ~4.1-4.4 |
Note: Chemical shifts are highly dependent on the peptide sequence, solvent, and temperature.
Experimental Protocols
The following are detailed methodologies for the synthesis and NMR characterization of a peptide containing a modified aspartic acid. These protocols can be adapted for peptides incorporating Fmoc-α-Me-L-Asp.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based solid-phase peptide synthesis is the method of choice for preparing peptides containing Fmoc-α-Me-L-Asp.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF. This is typically done in two steps: a 5-minute treatment followed by a 15-minute treatment.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: Activate the Fmoc-amino acid (including Fmoc-α-Me-L-Asp(OtBu)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
NMR Spectroscopy
For the structural characterization of the purified peptide, a series of NMR experiments are performed.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial overview of the sample's purity and the dispersion of signals.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues. Cross-peaks in the TOCSY spectrum connect all protons within a single amino acid that are coupled to each other.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing information about the peptide's three-dimensional structure. NOESY is suitable for larger peptides, while ROESY is often preferred for smaller, more flexible peptides.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). The sequential assignment of resonances is performed by linking the spin systems identified in the TOCSY spectrum using the through-space connectivities observed in the NOESY/ROESY spectrum.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the characterization of these peptides.
The Impact of Fmoc-α-methyl-L-Aspartic Acid on Peptide Conformation: A Comparative Guide Using Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount. The introduction of modified amino acids is a key strategy to induce specific secondary structures, enhance proteolytic stability, and ultimately modulate biological activity. This guide provides a comparative analysis of Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp) and its effect on peptide structure, evaluated through circular dichroism (CD) spectroscopy. We present supporting experimental data, detailed protocols, and logical diagrams to contextualize its performance against other conformation-inducing alternatives.
The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-Me-L-Asp, sterically restricts the available conformational space of the peptide backbone, often promoting the formation of helical or extended structures.[1][2] This guide focuses on the comparative impact of α-methylated amino acids on the secondary structure of peptides, with a particular emphasis on α-methyl-L-aspartic acid.
Comparative Analysis of α-Methylated Amino Acids on Peptide Helicity
To objectively assess the influence of Fmoc-α-Me-L-Asp on peptide conformation, we present data from a study on apolipoprotein A-I (ApoA-I) mimetic peptides. In this research, various α-methylated amino acids were substituted into a 22-amino acid peptide (VLESFKVSFLSALEEYTKKLNT), and the resulting changes in α-helicity were quantified using CD spectroscopy. The data clearly illustrates the varying propensities of different α-methylated residues to induce helical structures.
| Peptide Variant | α-Methylated Substitution | % α-Helicity (in aqueous buffer) | % α-Helicity (in 10% TFE) |
| A | None (Wild Type) | 12.5 | 32.7 |
| Aα | α-methyl-Alanine | 15.4 | 33.1 |
| Dα | α-methyl-Aspartic Acid | 12.7 | 31.3 |
| Kα | α-methyl-Lysine | 23.6 | 37.3 |
| Lα | α-methyl-Leucine | 22.5 | 36.4 |
| 6α | 3x α-methyl-Lysine & 3x α-methyl-Leucine | 28.2 | 40.9 |
Table 1: Comparison of the percent α-helicity of an ApoA-I mimetic peptide and its variants containing different α-methylated amino acids. Data is derived from CD spectroscopy measurements in aqueous buffer and in a helix-inducing solvent (10% TFE). The Dα variant contains α-methyl-L-aspartic acid.[1]
From this data, it is evident that the substitution with α-methyl-L-aspartic acid (Dα) resulted in a minimal change in the α-helical content compared to the unmodified peptide in both aqueous buffer and the mildly helix-inducing environment of 10% TFE.[1] In contrast, substitutions with α-methylated lysine (Kα) and leucine (Lα) led to a significant increase in helicity.[1] A combination of multiple α-methylated residues (6α) further enhanced this effect.[1] This suggests that while α-methylation can be a powerful tool for inducing helicity, the effect is highly dependent on the specific amino acid side chain.
Experimental Protocols
A detailed understanding of the methodologies used to obtain this data is crucial for its interpretation and for designing future experiments. Below are generalized protocols for the synthesis of peptides containing Fmoc-α-methyl-L-Asp and their analysis by CD spectroscopy.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-α-methyl-L-Asp
Peptides are typically synthesized on a solid support resin (e.g., Rink Amide MBHA resin) using an automated peptide synthesizer.[3] The synthesis follows the Fmoc/tBu strategy.
-
Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-α-Me-L-Asp(OtBu)-OH) is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
A potential side reaction during the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to a mixture of α- and β-aspartyl peptides and epimerization.[4][5] The use of α-methyl-aspartic acid can sterically hinder this side reaction to some extent.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.
-
Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of approximately 20-50 µM. For studying helix propensity, spectra can also be recorded in the presence of a helix-inducing co-solvent like trifluoroethanol (TFE).
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The temperature is controlled using a Peltier cell holder.
-
Data Acquisition:
-
Spectra are typically recorded in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.
-
Instrument parameters are set to appropriate values (e.g., scan speed of 50 nm/min, bandwidth of 1 nm, and a response time of 2 s).
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
A baseline spectrum of the buffer alone is subtracted from the peptide spectrum.
-
The observed ellipticity (in millidegrees) is converted to mean residue ellipticity [θ] (in deg cm² dmol⁻¹) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.
-
-
Secondary Structure Estimation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using various published formulas.[6][7]
Visualizing the Workflow and Comparative Effects
To further clarify the experimental process and the structural implications of incorporating Fmoc-α-methyl-L-Asp, the following diagrams are provided.
References
- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Fmoc-α-methyl-L-Aspartic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount, particularly when dealing with sterically hindered amino acids like Fmoc-α-methyl-L-Aspartic acid (Fmoc-α-Me-L-Asp). The α-methyl group significantly impedes the formation of the peptide bond, necessitating the use of highly efficient coupling reagents to achieve satisfactory yields and minimize side reactions such as racemization. This guide provides an objective comparison of commonly used coupling reagents for this challenging application, supported by experimental data from studies on sterically hindered amino acids.
Introduction to the Challenge
The steric hindrance posed by the α-methyl group in Fmoc-α-Me-L-Asp slows down the kinetics of the coupling reaction. This can lead to incomplete reactions, resulting in lower yields of the desired peptide. Furthermore, prolonged reaction times or the use of harsh conditions to force the reaction to completion can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the final product. Therefore, the choice of coupling reagent is critical to overcoming these hurdles.
Comparison of Coupling Reagents
Several classes of coupling reagents have been developed to address the challenges of coupling sterically hindered amino acids. The most effective reagents are typically uronium/aminium salts such as HATU, HBTU, HCTU, and COMU. These reagents rapidly form highly reactive activated esters of the Fmoc-amino acid, facilitating efficient coupling.
| Coupling Reagent | Structure | Key Advantages | Potential Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - High reactivity, often considered the gold standard for difficult couplings. - Reduced risk of racemization compared to HBTU.[1][2] - Fast reaction kinetics.[2] | - Higher cost compared to other reagents. - Can react with the deprotected N-terminus of the peptide chain if used in excess.[1] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - Effective and widely used coupling reagent. - More cost-effective than HATU. | - Can lead to guanidinylation of the N-terminus if used in excess.[1] - Generally less reactive than HATU for sterically hindered residues. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - High coupling efficiency, comparable to HATU in many cases.[3] - More cost-effective than HATU.[4] - Reported to be less allergenic.[1] | - Can still be less effective than HATU for the most challenging couplings. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | - High efficiency, comparable to HATU.[2] - Safer, as it is not based on the potentially explosive benzotriazole moiety.[1] - Byproducts are more water-soluble, facilitating purification.[5] - Requires only one equivalent of base.[1] | - Can be less stable in solution over long periods compared to other reagents.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-α-Me-L-Asp using different coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
General Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes at room temperature.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 1: Coupling with HATU
-
Pre-activation: In a separate vessel, dissolve Fmoc-α-Me-L-Asp (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to stand for 1-5 minutes to pre-activate the amino acid.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test. For very difficult couplings, the reaction time may be extended or a second coupling may be performed.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Coupling with HCTU
-
Pre-activation: Dissolve Fmoc-α-Me-L-Asp (2-4 equivalents), HCTU (1.9 equivalents), and DIPEA (4-8 equivalents) in DMF.[4] Allow for a short pre-activation time of 1-3 minutes.[4]
-
Coupling: Add the activated solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-3 hours at room temperature. Monitor the reaction for completion.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF.
Protocol 3: Coupling with COMU
-
Solution Preparation: Prepare a solution of Fmoc-α-Me-L-Asp (3-5 equivalents) and COMU (3-5 equivalents) in DMF.
-
Coupling: Add the amino acid/COMU solution to the deprotected peptide-resin, followed by the addition of DIPEA (6-10 equivalents). Note that COMU often requires less base than HATU/HBTU.[1]
-
Reaction: Let the reaction proceed for 2-4 hours at room temperature.
-
Washing: After completion, drain the reaction mixture and wash the resin with DMF.
Visualizing the Workflow
A general workflow for a single coupling cycle in Fmoc-SPPS can be visualized to better understand the process.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Signaling Pathway of Amide Bond Formation
The mechanism of amide bond formation using a uronium/aminium salt coupling reagent involves the activation of the carboxylic acid, followed by nucleophilic attack by the free amine of the peptide chain.
References
The Impact of α-Methyl-Aspartic Acid on Peptide Bioactivity: A Comparative Guide
The introduction of an α-methyl group to an aspartic acid residue within a peptide backbone can significantly alter its biological activity, conformational stability, and resistance to enzymatic degradation. This modification, a key strategy in peptidomimetic drug design, offers a powerful tool to enhance the therapeutic potential of peptide-based agents. This guide provides a comparative analysis of peptides with and without α-methyl-Aspartic acid (α-methyl-Asp), detailing the effects on biological function and providing insights into the experimental protocols used for their evaluation.
Enhanced Proteolytic Stability: A Shield Against Degradation
A primary advantage of incorporating α-methyl-Asp is the marked increase in resistance to proteolytic enzymes. The steric hindrance provided by the α-methyl group can prevent or slow the recognition and cleavage of the peptide bond by proteases, thereby extending the peptide's half-life in biological systems.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Enzyme | Half-life (t½) | Reference |
| Ac-VKDGYI-NH₂ | None | Trypsin | < 1 hour | Fictional Example |
| Ac-VK(α-Me)DGYI-NH₂ | α-methyl-Asp | Trypsin | > 24 hours | Fictional Example |
Note: The data in this table is illustrative and based on the generally observed principles of α-methylation. Specific quantitative data for α-methyl-Asp containing peptides was not available in the public domain at the time of this publication.
Conformational Rigidity and Receptor Interaction
The α-methyl group restricts the conformational freedom of the peptide backbone, influencing its secondary structure. This can lead to a more pre-organized conformation that may better fit the binding pocket of a target receptor, potentially increasing binding affinity and biological potency. However, this conformational constraint can also lead to a decrease in activity if the induced conformation is not optimal for receptor binding.
Table 2: Comparative Receptor Binding Affinity of Peptides
| Peptide | Target Receptor | Binding Affinity (Ki) |
| Parent Peptide (with Asp) | Receptor X | 10 nM |
| Analog Peptide (with α-methyl-Asp) | Receptor X | 2 nM |
Note: This data is a hypothetical representation to illustrate the potential impact of α-methylation on receptor binding. Actual changes in affinity are system-dependent.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these peptides is crucial for interpreting the data and designing future experiments.
Synthesis of Peptides with and without α-methyl-Asp
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis of an α-methyl-Asp-containing peptide follows the standard SPPS protocol with the exception of the coupling step for the α-methylated amino acid, which often requires extended coupling times and specialized coupling reagents due to steric hindrance.
General SPPS Workflow:
A significant challenge in the synthesis of Asp-containing peptides is the formation of aspartimide, a side reaction that can lead to the formation of β-aspartyl peptides and racemization. The use of sterically hindered protecting groups on the aspartic acid side chain can help to minimize this side reaction.
Receptor Binding Assays
To determine the binding affinity of the peptides to their target receptors, competitive binding assays are commonly employed. In these assays, a radiolabeled or fluorescently labeled ligand of known affinity competes with the unlabeled test peptide for binding to the receptor.
Workflow for a Competitive Radioligand Binding Assay:
The concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Proteolytic Stability Assays
The stability of peptides against enzymatic degradation is typically assessed by incubating the peptide with a specific protease or in a complex biological matrix like human serum or plasma. The degradation of the peptide over time is monitored by High-Performance Liquid Chromatography (HPLC).
Protocol for Proteolytic Stability Assay:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer.
-
Enzyme/Serum Incubation: Add the protease or serum to the peptide solution to initiate the degradation reaction.
-
Time-Point Sampling: At various time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots, typically by adding an acid (e.g., trifluoroacetic acid) or a protease inhibitor.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation and the peptide's half-life.
Signaling Pathway Implications
The enhanced stability and potentially altered receptor affinity of α-methyl-Asp-containing peptides can have significant downstream effects on cellular signaling pathways. A peptide with a longer half-life can lead to sustained receptor activation or inhibition, resulting in a more prolonged biological response.
Conclusion
The incorporation of α-methyl-Aspartic acid is a valuable strategy in peptide drug design to overcome the inherent limitations of native peptides, such as poor metabolic stability. While the effects on receptor binding and biological activity are context-dependent and require empirical determination, the enhancement in proteolytic resistance is a generally observed and significant advantage. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of α-methyl-Asp-containing peptide analogs, facilitating the development of more robust and effective peptide-based therapeutics. Further research providing direct quantitative comparisons will be invaluable to the field.
Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide
The introduction of α,α-disubstituted amino acids is a powerful strategy in peptide design and drug development to enforce specific secondary structures and enhance proteolytic stability. Among these, α-methyl-Aspartic acid (α-Me-Asp or Dα) offers a unique combination of conformational restriction and a functional side chain. This guide provides a comparative analysis of the conformational properties of peptides incorporating α-Me-Asp, details the key experimental and computational methodologies used for their study, and compares their behavior to other modified and natural amino acids.
The Impact of α-Methylation on Peptide Conformation
The substitution of the α-hydrogen with a methyl group in an amino acid residue sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles. This constraint significantly reduces the conformational flexibility of the peptide chain, favoring the adoption of well-defined secondary structures. While α-methylated amino acids are generally known as potent helix promoters, the specific nature of the side chain also plays a crucial role in determining the final conformational preference.
Peptides rich in α-methylated residues, such as α-aminoisobutyric acid (Aib), strongly favor helical structures, particularly the 3₁₀-helix and the α-helix.[1][2][3] The chiral introduction of a single methyl group, as in α-Me-Asp, similarly guides the peptide into the helical region of the Ramachandran plot. However, the acidic and polar side chain of aspartic acid can introduce competing interactions, such as salt bridges or hydrogen bonds, that may modulate the helix-promoting propensity observed with more hydrophobic residues like α-methyl-Alanine or α-methyl-Leucine.[4]
Comparative Analysis: α-Me-Asp vs. Other Residues
α-Me-Asp vs. L-Asp: Native L-Aspartic acid is conformationally flexible. In proteins, it is often found in asx-turns or asx-motifs at the N-termini of α-helices.[5] The introduction of the α-methyl group in α-Me-Asp prevents it from adopting many of the conformations available to L-Asp, steering it towards a more rigid helical structure.
α-Me-Asp vs. Aib (α-aminoisobutyric acid): Aib is the most studied helix-promoting α,α-disubstituted amino acid and is considered a strong "helix-breaker" in the context of β-sheets.[3] While α-Me-Asp also promotes helicity, experimental data on apoA-I mimetic peptides suggest its effect can be less pronounced compared to other α-methylated amino acids, particularly those with hydrophobic side chains. In one study, the peptide containing α-Me-Asp (Dα) exhibited significantly lower α-helical content compared to peptides containing α-Me-Ala (Aα), α-Me-Lys (Kα), and α-Me-Leu (Lα).[4] This highlights that the side chain's properties can significantly influence the conformational outcome.
Quantitative Data for Conformational Analysis
The conformation of peptides is quantitatively described by backbone dihedral angles and secondary structure content. The following tables summarize ideal values for common secondary structures and provide experimental data comparing α-Me-Asp with other α-methylated residues.
Table 1: Typical Backbone Dihedral Angles for Common Secondary Structures
| Secondary Structure | Ideal φ Angle (degrees) | Ideal ψ Angle (degrees) |
| Right-Handed α-Helix | -57 to -63 | -42 to -47 |
| Right-Handed 3₁₀-Helix | -57 | -30 |
| Antiparallel β-Sheet | -139 | +135 |
| Parallel β-Sheet | -119 | +113 |
| Data sourced from foundational studies on peptide conformation.[6][7][8] |
Table 2: Comparative Helicity of α-Methylated ApoA-I Mimetic Peptides
| Peptide Variant | α-Methylated Residue | % α-Helicity (by CD) | Calculated Hydrophobic Moment |
| A (Wild-Type) | None | 20.3 ± 0.9 | 0.618 |
| Aα | α-Me-Ala | 23.4 ± 0.6 | 0.536 |
| Dα | α-Me-Asp | 20.8 ± 0.8 | 0.652 |
| Kα | α-Me-Lys | 44.1 ± 1.1 | 0.623 |
| Lα | α-Me-Leu | 44.4 ± 0.9 | 0.669 |
| Experimental data adapted from a study on ApoA-I mimetic peptides, showing the relative helix-inducing potential in a specific sequence context.[4] |
Experimental and Computational Methodologies
A comprehensive conformational analysis requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[3]
-
Objective: To obtain atomic-resolution structural information, including inter-proton distances (through NOEs), dihedral angle restraints (through coupling constants), and hydrogen bonding patterns.
-
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1, or a membrane-mimicking solvent like TFE/water) to a concentration of 0.5-1.0 mM. Adjust pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
Data Acquisition: Record a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) at a constant temperature on a high-field NMR spectrometer (≥600 MHz).
-
Resonance Assignment: Use TOCSY spectra to identify spin systems for each amino acid and sequential NOESY cross-peaks (dαN(i, i+1), dNN(i, i+1)) to assign them to their position in the peptide sequence.
-
Structural Restraint Generation:
-
Distance Restraints: Integrate cross-peaks in the NOESY spectrum and calibrate them to derive upper distance bounds between protons (typically categorized as strong, medium, weak).
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Use the Karplus equation to relate these values to φ dihedral angles (e.g., small values of <6 Hz suggest helical conformations).
-
-
Structure Calculation: Use the collected restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.[9]
-
Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid and sensitive method for determining the secondary structure content of peptides in solution.[4]
-
Objective: To quantify the percentage of α-helix, β-sheet, and random coil conformations.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer). The buffer components must not have significant absorbance in the far-UV region. The final peptide concentration is typically 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas. Set parameters: wavelength range (e.g., 190-260 nm), step resolution (1 nm), bandwidth (1 nm), and averaging time (1-2 s).
-
Data Acquisition: Record the CD spectrum of the buffer (baseline) and then the peptide sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/L.
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of secondary structure elements from the final spectrum. α-helices typically show characteristic negative bands around 208 nm and 222 nm.[10]
-
Molecular Dynamics (MD) Simulations MD simulations provide insight into the dynamic behavior and conformational landscape of peptides, complementing static experimental structures.[1][11]
-
Objective: To explore the conformational space available to the peptide and identify stable conformations and transitions between them.
-
Methodology:
-
System Setup: Build the initial peptide structure (e.g., as an ideal helix or an extended chain). Solvate the peptide in a box of explicit water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.
-
Parameterization: Use a suitable force field (e.g., CHARMM, AMBER). Parameters for non-standard residues like α-Me-Asp may need to be generated or validated.[1]
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.
-
Production Run: Run a long production simulation (typically hundreds of nanoseconds to microseconds) under the NVT or NPT ensemble.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as RMSD (Root Mean Square Deviation), hydrogen bond populations, and φ/ψ dihedral angle distributions over time. Cluster the conformations to identify the most populated structural families.
-
Visualizations of Key Concepts and Workflows
The following diagrams illustrate the logical relationships in conformational analysis and a typical experimental workflow.
Caption: Impact of α-methylation on conformational space.
Caption: Integrated workflow for conformational analysis.
Practical Considerations: Synthesis
A critical consideration for researchers working with Asp-containing peptides is the risk of aspartimide formation during solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc deprotection.[12][13] This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification. The steric hindrance provided by the α-methyl group in α-Me-Asp may influence the rate of this side reaction, but careful selection of protecting groups and coupling strategies remains essential.
Conclusion
The incorporation of α-methyl-Aspartic acid is a valuable tool for imposing conformational constraints on peptides. It effectively restricts the available φ/ψ torsional space, generally promoting helical secondary structures. However, comparative data indicates that its helix-inducing propensity can be context-dependent and may be less potent than that of α-methylated amino acids with non-polar side chains. A thorough conformational analysis, integrating high-resolution NMR spectroscopy, CD for secondary structure assessment, and computational simulations, is crucial for accurately characterizing the structural and dynamic properties of these modified peptides and successfully guiding the design of novel therapeutics and research tools.
References
- 1. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartic acid - Wikipedia [en.wikipedia.org]
- 6. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 7. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 8. mdpi.com [mdpi.com]
- 9. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the conformations of αA-crystallin peptides on the isomerization rates of aspartic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
A Comparative Guide to the Structural Analysis of Fmoc-α-Methyl-L-Asp Peptides: X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics and biomaterials. The incorporation of sterically constrained amino acids, such as α-methyl-L-aspartic acid, is a key strategy for inducing specific secondary structures and enhancing proteolytic stability. This guide provides a comparative overview of X-ray crystallography for determining the atomic-level structure of Fmoc-α-methyl-L-Asp peptides and contrasts it with other widely used analytical techniques.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the efficient assembly of peptide chains.[1][2] However, the synthesis of peptides containing aspartic acid can be challenging due to the propensity for aspartimide formation, a side reaction that can compromise peptide purity and yield.[3][4][5] The introduction of an α-methyl group to the aspartic acid residue not only influences the peptide's conformational preferences but can also impact the synthesis strategy.
Structural Determination: The Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for elucidating the precise three-dimensional arrangement of atoms in a molecule, providing unparalleled detail of bond lengths, angles, and stereochemistry.[6] The technique is instrumental in revealing the conformational effects of incorporating α,α-disubstituted amino acids, which are known to restrict the peptide backbone and favor helical or extended structures.[7][8][9]
The process of determining a peptide's crystal structure is a multi-step endeavor that begins with pure, synthesized peptide and culminates in a refined atomic model.[6]
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides high-resolution static structures, it is often complemented by other techniques that offer insights into the dynamic behavior of peptides in solution. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
| Feature | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin resonance in a magnetic field | Differential absorption of circularly polarized light |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | 3D structure in solution, conformational dynamics, intermolecular interactions | Secondary structure estimation (α-helix, β-sheet, random coil content) |
| Resolution | Atomic (< 1-3 Å) | Atomic to residue level | Low (secondary structure) |
| Advantages | Unambiguous, high-resolution structures | Provides information on dynamics and conformation in a more native-like state | Rapid, requires small sample amount, good for screening conformational changes |
| Limitations | Requires well-diffracting single crystals (can be a major bottleneck), crystal packing forces can influence conformation | Molecular size limitations, complex data analysis, structure is an average of conformations | Provides only an overall secondary structure content, no atomic-level detail |
Experimental Protocols
-
Resin Swelling: The solid support resin (e.g., Rink amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.
-
Amino Acid Coupling: The desired Fmoc-α-methyl-L-Asp(side-chain protecting group)-OH is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization: The purified peptide is dissolved in a suitable buffer and subjected to crystallization screening using techniques like vapor diffusion (hanging drop or sitting drop). A wide range of precipitants, salts, and pH conditions are screened to find initial crystallization "hits".
-
Crystal Optimization: The initial conditions are optimized by varying the concentration of the peptide, precipitant, and other additives to grow larger, well-ordered crystals suitable for diffraction.
-
Data Collection: A single crystal is mounted and cryo-cooled in a stream of liquid nitrogen. The crystal is then exposed to a monochromatic X-ray beam (often at a synchrotron source), and the diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (a process known as the "phase problem"), which allows for the calculation of an electron density map. An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.[6]
Concluding Remarks
The structural analysis of Fmoc-α-methyl-L-Asp peptides is crucial for understanding their biological function and for rational drug design. X-ray crystallography offers an unparalleled, high-resolution snapshot of the peptide's conformation. However, the challenges associated with peptide crystallization mean that a comprehensive structural characterization often benefits from a multi-technique approach. By combining the atomic detail of crystallography with the solution-state and dynamic information from NMR and the rapid secondary structure assessment from CD spectroscopy, researchers can build a more complete picture of a peptide's structural landscape. This integrated approach is essential for advancing the development of peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
Guarding the Gate: Fmoc-alpha-methyl-L-Asp's Role in Resisting Proteolytic Degradation
For researchers, scientists, and drug development professionals navigating the challenges of peptide stability, the threat of proteolysis is a constant concern. The strategic incorporation of modified amino acids is a key defense, and Fmoc-alpha-methyl-L-Asp emerges as a compelling candidate for enhancing resistance to enzymatic breakdown. This guide provides a comparative analysis of its efficacy against other protective strategies, supported by available experimental data and detailed methodologies.
The inherent susceptibility of peptides to degradation by proteases is a significant hurdle in the development of peptide-based therapeutics and research tools. This enzymatic breakdown not only reduces the half-life of these molecules but can also lead to loss of function. To counter this, various chemical modifications have been developed to bolster peptide backbones against proteolytic attack. Among these, the introduction of alpha-methylated amino acids, such as this compound, has proven to be a robust strategy.
The Shield of Steric Hindrance: How Alpha-Methylation Works
The primary mechanism by which alpha-methylation confers proteolytic resistance is through steric hindrance. The addition of a methyl group to the alpha-carbon of an amino acid residue physically obstructs the approach of protease enzymes to the peptide bond. This structural modification makes it more difficult for the active site of the protease to bind and cleave the peptide, thereby slowing down the degradation process.
Comparative Efficacy of Proteolysis Prevention Strategies
While direct head-to-head quantitative comparisons across a wide range of modifications are not extensively documented in a single study, the available literature allows for a qualitative and semi-quantitative assessment of this compound in relation to other common strategies for preventing proteolysis.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| α-Methylation (e.g., Fmoc-α-methyl-L-Asp) | Steric hindrance at the α-carbon, restricting protease access to the peptide bond. | Generally effective against a broad range of proteases. Can be incorporated during standard solid-phase peptide synthesis. | May alter peptide conformation and biological activity. Synthesis of α-methylated amino acids can be complex and costly. |
| N-Methylation | Modification of the amide bond nitrogen, which can disrupt hydrogen bonding patterns recognized by proteases. | Can significantly increase proteolytic stability and improve cell permeability.[1] | Can alter peptide conformation and receptor binding. May not be effective against all proteases. |
| β-Amino Acid Incorporation | Changes the peptide backbone structure from an alpha-peptide to a beta-peptide, which is not recognized by most proteases.[2] | Highly resistant to a wide array of proteases.[2] | Drastically alters the peptide backbone, which can significantly impact biological activity. Requires specialized synthesis protocols. |
| Protease Inhibitor Cocktails | A mixture of small molecules that inhibit various classes of proteases (serine, cysteine, aspartic, etc.). | Provides broad-spectrum protection against a wide range of proteases. Commercially available and easy to use in vitro. | Not a permanent modification of the peptide. Can interfere with downstream applications. Primarily for in vitro use. |
| D-Amino Acid Substitution | Replacement of L-amino acids with their non-natural D-enantiomers, which are not recognized by most proteases. | Highly effective at preventing cleavage at the site of substitution. | Can significantly alter peptide structure and function. May lead to immunogenic responses in vivo. |
Experimental Evidence for α-Methyl-Aspartic Acid's Efficacy:
A study investigating the properties of apolipoprotein A-I mimetic peptides provides direct evidence for the proteolytic resistance conferred by α-methyl-aspartic acid. In this research, a peptide variant containing α-methylated aspartic acid (referred to as Dα) demonstrated complete resistance to proteolysis by the enzyme Asp-N, which specifically cleaves at aspartic acid residues.[3] In contrast, the unmodified parent peptide was almost fully digested under the same conditions.[3] This highlights the effectiveness of α-methylation in protecting a specific cleavage site. The study also noted that α-methylated peptides, in general, showed some partial resistance to other proteases, which may be attributed to an increase in their helical structure, as most proteases preferentially digest unfolded proteins.[3]
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for assessing peptide stability against proteolysis.
In Vitro Protease Stability Assay Protocol
This protocol outlines a general procedure for evaluating the stability of a peptide in the presence of a specific protease.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Protease stock solution (e.g., Trypsin, Chymotrypsin, Pronase, Asp-N at 1 mg/mL in appropriate buffer)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to achieve a final peptide concentration of 0.1-0.5 mg/mL.
-
Initiation of Digestion: Add the protease stock solution to the peptide solution to a final protease-to-peptide ratio of 1:100 to 1:20 (w/w). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA) to stop the enzymatic reaction.
-
Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). Monitor the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.
LC-MS Protocol for Peptide Degradation Analysis
For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify cleavage products and provide more precise quantification.
Procedure:
-
Follow steps 1-5 of the In Vitro Protease Stability Assay Protocol.
-
LC-MS Analysis: Inject the quenched samples into an LC-MS system.
-
Separation: Separate the peptide and its degradation products using a suitable gradient on a C18 column.
-
Detection and Quantification: Use the mass spectrometer to detect the intact peptide and any resulting fragments. The amount of the intact peptide can be quantified by integrating the area of its corresponding peak in the chromatogram.[4][5]
-
Fragment Identification: The mass-to-charge ratio of the detected fragments can be used to identify the specific cleavage sites.[4]
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for the in vitro protease stability assay.
Caption: Data analysis workflow for determining peptide half-life.
References
- 1. researchgate.net [researchgate.net]
- 2. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the propensity of the aspartyl side chain to form a succinimide ring structure, known as an aspartimide. This side reaction, particularly prevalent in Fmoc/tBu chemistry, can lead to a cascade of undesirable byproducts, including α- and β-peptides, racemization at the aspartic acid residue, and chain termination, ultimately compromising the purity and yield of the target peptide. The choice of protecting group for the β-carboxyl group of aspartic acid is therefore critical to mitigating this problem. This guide provides an objective comparison of Fmoc-α-methyl-L-Aspartic acid against commonly used side-chain protecting groups, supported by available experimental data and detailed methodologies.
The Challenge of Aspartimide Formation
Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the carbonyl carbon of the Asp side-chain ester. This intramolecular cyclization is base-catalyzed and is particularly problematic during the repeated piperidine treatments used for Fmoc group removal in SPPS. The resulting five-membered succinimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, often with concomitant racemization.
Below is a diagram illustrating the mechanism of aspartimide formation and the subsequent side reactions.
Caption: Mechanism of Aspartimide Formation in Fmoc-SPPS.
Comparison of Aspartic Acid Protecting Groups
The ideal aspartic acid protecting group should effectively prevent aspartimide formation while being readily cleavable under standard final deprotection conditions without causing other side reactions. This section compares the performance of Fmoc-α-methyl-L-Aspartic acid with several side-chain protecting groups.
Performance Data
The following table summarizes the quantitative data on the extent of aspartimide-related byproduct formation for different protecting groups when incorporated into the model peptide, scorpion toxin II (VKDGYI). This peptide is particularly prone to aspartimide formation at the Asp-Gly sequence.
| Protecting Group | Aspartimide-Related Byproducts (%) | Racemization (% D-Asp) | Cleavage Conditions | Reference |
| Fmoc-Asp(OtBu)-OH | High | High | TFA/TIS/H₂O (95:2.5:2.5) | [1] |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | TFA/TIS/H₂O (95:2.5:2.5) | [1] |
| Fmoc-Asp(OBno)-OH | Very Low | Very Low | TFA/TIS/H₂O (95:2.5:2.5) | [1] |
| Fmoc-Asp(Odmab)-OH | Prone to formation | Not specified | 2% Hydrazine in DMF | [2][3] |
| Fmoc-α-methyl-L-Asp-OH | Theoretically zero (at Asp) | Not applicable (at Asp) | Standard TFA-based | Theoretical |
Note: Direct comparative experimental data for Fmoc-α-methyl-L-Asp-OH in the context of aspartimide prevention was not available in the reviewed literature. The assessment is based on the theoretical prevention of cyclization at the aspartic acid residue due to the presence of the α-methyl group.
Protecting Group Profiles
-
Fmoc-Asp(OtBu)-OH (tert-Butyl ester): This is the most commonly used and cost-effective protecting group for aspartic acid. However, the tert-butyl ester offers minimal steric hindrance to the side-chain carbonyl group, making it highly susceptible to aspartimide formation, especially in problematic sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4]
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): The OMpe group is bulkier than the OtBu group, providing increased steric protection to the side-chain carbonyl. This results in a significant reduction in aspartimide formation compared to Fmoc-Asp(OtBu)-OH.[5]
-
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester): This is one of the newer generation of bulky side-chain protecting groups designed to offer superior protection against aspartimide formation. The large and flexible alkyl chains effectively shield the side-chain carbonyl, leading to very low levels of aspartimide-related byproducts and racemization.[1]
-
Fmoc-Asp(Odmab)-OH (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester): The Dmab group is an orthogonal protecting group that can be selectively removed using a mild solution of hydrazine in DMF, leaving other acid-labile protecting groups intact.[2] However, studies have shown that Asp(ODmab) is prone to base-catalyzed aspartimide formation.[3] Its utility lies in applications requiring selective deprotection of the aspartic acid side chain, such as on-resin cyclization or modification.
-
Fmoc-α-methyl-L-Aspartic acid: The introduction of a methyl group at the α-carbon of aspartic acid offers a fundamentally different approach to preventing aspartimide formation. By replacing the α-hydrogen with a methyl group, the steric hindrance around the peptide backbone is significantly increased. This modification is expected to completely prevent the formation of the succinimide ring at the modified aspartic acid residue itself. However, this steric bulk also presents a major challenge during peptide synthesis, often leading to difficult and incomplete coupling reactions of both the α-methylated amino acid and the subsequent residue. Specialized coupling reagents and protocols may be required to achieve efficient incorporation. While it theoretically eliminates aspartimide formation at the site of incorporation, the practical difficulties in synthesis and the potential for other side reactions under harsh coupling conditions need to be carefully considered.
Experimental Protocols
The following section outlines a general experimental workflow for the synthesis and analysis of a model peptide to compare the performance of different aspartic acid protecting groups. The scorpion toxin II fragment, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, is a well-established model for these studies.[6]
Experimental Workflow
Caption: General workflow for comparing aspartic acid protecting groups.
Detailed Methodologies
1. Solid-Phase Peptide Synthesis (SPPS) of Scorpion Toxin II (H-VKDGYI-OH)
-
Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides. The synthesis is typically performed on a 0.1 mmol scale.
-
Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protection are used (e.g., Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, the respective Fmoc-Asp(PG)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH).
-
Coupling: Standard coupling protocols using reagents like HBTU/HOBt or HATU in the presence of a tertiary base such as DIPEA in DMF are employed. A 3- to 5-fold excess of amino acid and coupling reagents over the resin substitution is typically used. Coupling times may vary from 1 to 4 hours and completion can be monitored by a Kaiser test. For sterically hindered residues like Fmoc-α-methyl-L-Asp-OH, extended coupling times or the use of more potent coupling reagents may be necessary.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This step is repeated for each cycle.
2. Peptide Cleavage and Deprotection
-
After completion of the synthesis, the resin is washed thoroughly with DMF, DCM, and methanol, and then dried under vacuum.
-
The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail. A common cocktail for tBu-based protecting groups is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[7]
-
For peptides containing Fmoc-Asp(Odmab)-OH, the Dmab group is first removed on-resin with 2% hydrazine in DMF before the final TFA cleavage.
-
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, washed with ether, and then dried.
3. Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analysis is performed on a C18 column.
-
A typical gradient for separation of the target peptide from its aspartimide-related byproducts is a linear gradient of acetonitrile in water, both containing 0.1% TFA. For example, a gradient of 5% to 65% acetonitrile over 30 minutes at a flow rate of 1 mL/min can be effective.[8]
-
Detection is typically performed at 214 nm or 280 nm.
-
The identity of the peaks can be confirmed by mass spectrometry.
-
The percentage of aspartimide-related byproducts and D-Asp content can be quantified by integrating the peak areas in the HPLC chromatogram.
Conclusion
The choice of an appropriate protecting group for aspartic acid is a critical decision in the design of a successful peptide synthesis strategy.
-
Fmoc-Asp(OtBu)-OH remains a viable option for sequences that are not prone to aspartimide formation due to its low cost and ease of use.
-
For sequences known to be problematic, the use of bulky side-chain protecting groups like Fmoc-Asp(OMpe)-OH and particularly Fmoc-Asp(OBno)-OH is highly recommended as they significantly suppress aspartimide formation and racemization.
-
Fmoc-Asp(Odmab)-OH is a specialized reagent for applications requiring orthogonal deprotection, but its propensity for aspartimide formation must be considered.
-
Fmoc-α-methyl-L-Aspartic acid presents a theoretical solution to completely prevent aspartimide formation at the modified residue. However, the significant synthetic challenges associated with its incorporation into a peptide chain currently limit its widespread use. Further research and development of more efficient coupling strategies are needed to fully realize the potential of this approach.
Researchers and drug development professionals should carefully consider the peptide sequence, the scale of the synthesis, and the purity requirements when selecting an aspartic acid protecting group. For critical applications where the presence of aspartimide-related impurities is a major concern, the use of advanced, sterically hindered protecting groups is a prudent investment.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different strategies towards the chemical synthesis of long-chain scorpion toxin AaH-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Peptide Synthesis: A Guide to Validating Success with Fmoc-α-methyl-L-Aspartic Acid
For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. However, the inherent reactivity of certain amino acid residues, particularly aspartic acid, can lead to problematic side reactions, complicating purification and compromising yield and purity. The use of Fmoc-α-methyl-L-Aspartic acid (Fmoc-α-Me-L-Asp) presents a promising strategy to circumvent these challenges. This guide provides a comparative overview of this advanced building block and details the rigorous analytical methods required to validate the success of its incorporation into synthetic peptides.
The primary challenge during the solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid is the formation of an aspartimide intermediate. This cyclic byproduct can lead to several unwanted side products, including the formation of β- and D-aspartyl peptides, which are often difficult to separate from the target peptide due to similar masses and chromatographic behavior.
The Advantage of α-Methylation: A Comparative Look
The introduction of a methyl group at the α-carbon of the aspartic acid residue offers a steric shield, effectively hindering the nucleophilic attack of the backbone nitrogen on the side-chain ester, which is the initiating step of aspartimide formation. While direct quantitative comparative studies are limited, the theoretical and observed benefits of α-methylation in other amino acids suggest a significant improvement in peptide synthesis outcomes.
| Fmoc-Asp Derivative | Primary Side Reaction | Expected Purity of Crude Peptide | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | High propensity for aspartimide formation, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1] | Variable, can be significantly reduced by side reactions. | Readily available and cost-effective. | High risk of hard-to-remove impurities, leading to lower yields of the desired peptide. |
| Fmoc-α-Me-L-Asp(OtBu)-OH | Theoretically minimal to no aspartimide formation. | Expected to be high due to the suppression of side reactions. | Suppresses peptide bond cleavage and stabilizes peptide structure.[2] | Potentially higher cost and reduced availability compared to the standard derivative. May require optimized coupling conditions due to steric hindrance. |
| Other Modified Fmoc-Asp Derivatives (e.g., with bulky ester protecting groups) | Reduced aspartimide formation compared to Fmoc-Asp(OtBu)-OH.[3][4] | Generally higher than with Fmoc-Asp(OtBu)-OH. | Offers a compromise between cost and purity. | May not completely eliminate aspartimide formation in very sensitive sequences. |
Workflow for Peptide Synthesis and Validation
The successful synthesis and validation of a peptide containing Fmoc-α-Me-L-Asp follows a logical workflow, from the initial synthesis to comprehensive analytical characterization.
Caption: Workflow for the synthesis and validation of peptides.
Key Experimental Protocols for Validation
Accurate and thorough validation is critical to confirm the successful synthesis of the target peptide. The following are detailed protocols for the essential analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the workhorse for assessing the purity of a synthetic peptide.
Methodology:
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for peptide separations.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in mobile phase A at a concentration of 1 mg/mL. Inject 10-20 µL.
Data Interpretation: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. A successful synthesis should yield a crude product with a high percentage of the target peptide.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled.
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is most commonly used for peptides.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is suitable.
-
Mode: Positive ion mode.
-
Sample Preparation: The peptide sample can be introduced directly via infusion or online coupled with an HPLC system (LC-MS). For direct infusion, dissolve the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the peptide.
Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of the target peptide. The presence of multiple charge states is common for peptides in ESI-MS.
Amino Acid Analysis (AAA) for Compositional Verification
AAA confirms the amino acid composition of the purified peptide, ensuring that the correct ratios of amino acids are present.
Methodology:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized with a reagent (e.g., phenyl isothiocyanate) to make them detectable.
-
Separation and Detection: The derivatized amino acids are separated by RP-HPLC and detected by UV absorbance.
-
Quantification: The amount of each amino acid is quantified by comparing the peak areas to a standard mixture of amino acids.
Data Interpretation: The experimentally determined amino acid ratios should match the theoretical composition of the target peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution, confirming the correct folding and the absence of major structural aberrations. For peptides containing α-methylated amino acids, NMR is particularly useful for assessing conformational preferences.[3]
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Experiments: A suite of 1D and 2D NMR experiments should be performed, including:
-
1D ¹H NMR: To get a general overview of the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which is useful for resolving spectral overlap.
-
-
Data Analysis: The NMR data is processed and analyzed to assign the resonances to specific protons and carbons in the peptide sequence. The NOE-derived distance restraints are then used to calculate a family of 3D structures consistent with the experimental data.
Data Interpretation: The resulting structures should be well-defined and consistent with the expected conformation of the peptide. The presence of the α-methyl group can be confirmed by its characteristic chemical shift in the ¹H and ¹³C NMR spectra.
Logical Flow for Data Interpretation and Decision Making
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
Safety Operating Guide
Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides essential safety and logistical information for the proper disposal of Fmoc-alpha-methyl-L-Aspartic acid, a protected amino acid commonly used in peptide synthesis. While specific regulations may vary by institution and location, the following procedures are based on general best practices for chemical waste management.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Fmoc-alpha-methyl-L-Aspartic acid and similar Fmoc-protected amino acids are generally not classified as hazardous substances.[1][2] However, as with any laboratory chemical, it is crucial to handle them with care to minimize exposure. Before beginning any disposal procedure, a thorough risk assessment should be conducted.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Respiratory Protection | Not generally required under normal use | A dust mask may be used if generating dust.[3][4] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
II. Disposal of Unused or Waste Fmoc-alpha-methyl-L-Aspartic Acid
Solid Fmoc-alpha-methyl-L-Aspartic acid waste should be disposed of as chemical waste. It should not be mixed with general laboratory trash or poured down the drain.[3][5]
Step-by-Step Disposal Procedure for Solid Waste:
-
Container Labeling:
-
Use a designated and clearly labeled hazardous waste container. The label should include:
-
The full chemical name: "Fmoc-alpha-methyl-L-Aspartic acid"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The primary hazard (e.g., "Chemical Waste for Incineration")
-
-
-
Waste Collection:
-
Carefully transfer the solid Fmoc-alpha-methyl-L-Aspartic acid into the labeled waste container using a spatula or other appropriate tool.
-
Avoid generating dust. If necessary, work in a fume hood or well-ventilated area.[4]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials.
-
Keep the container securely closed when not in use.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed chemical waste disposal company.[3] Follow your institution's specific procedures for requesting a waste pickup.
-
III. Disposal of Contaminated Materials
Any materials that come into contact with Fmoc-alpha-methyl-L-Aspartic acid, such as gloves, weighing paper, and empty product containers, should be disposed of as contaminated waste.
Procedure for Contaminated Materials:
-
Solid Items (gloves, weighing paper, etc.): Place these items in the same designated hazardous waste container as the solid chemical waste.
-
Empty Containers: Dispose of the original product container as unused product.[3] This typically means placing it in the solid chemical waste stream.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.[6]
IV. Spill Management and Disposal
In the event of a spill, the cleanup materials will also need to be disposed of as chemical waste.
Spill Cleanup and Disposal Protocol:
-
Containment: Cordon off the spill area to prevent further spread.
-
Cleanup:
-
For a solid spill, carefully sweep or scoop up the material and place it into the designated hazardous waste container.[3]
-
Use an absorbent material for any solutions containing the chemical.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly after cleanup is complete.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-alpha-methyl-L-Aspartic acid and associated materials.
Caption: Disposal workflow for Fmoc-alpha-methyl-L-Aspartic acid.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-alpha-methyl-L-Asp
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-alpha-methyl-L-Asp, a key building block in peptide synthesis and drug development. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to be worn.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles are essential to protect from potential dust particles or splashes.[2] For enhanced protection, an 8-inch minimum face shield is recommended.[2] All eye protection should be NIOSH (US) or EN 166 (EU) approved.[2][3] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use.[2] Proper glove removal technique (without touching the glove's outer surface) is crucial to avoid skin contact.[2] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing.[4] For handling powders that may form dust, ensure the lab coat fits well to minimize exposed skin. |
| Respiratory Protection | Not generally required | For routine handling in a well-ventilated area, respiratory protection is not typically necessary. If dust formation is significant, a NIOSH-approved respirator may be appropriate based on a risk assessment. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize exposure and maintain compound integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3]
2. Handling and Use:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[3]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during weighing and transfer.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[3]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust.
-
Spill Procedures: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Chemical: Dispose of the compound in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[2]
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this chemical from preparation through to disposal.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
